2-Chloro-6-methylphenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-2-isocyanato-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQQNYGMICJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296192 | |
| Record name | 2-Chloro-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40398-01-4 | |
| Record name | 40398-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 2-Chloro-6-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Chloro-6-methylphenyl isocyanate. It is an essential resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes detailed tables of its physicochemical properties, safety information, and spectroscopic data. Furthermore, it offers illustrative experimental protocols for its characterization and reactivity, alongside a discussion of its significant role in the synthesis of the targeted cancer therapeutic, dasatinib. Visual diagrams are provided to elucidate experimental workflows and the relevant biological signaling pathway.
Introduction
This compound, with the CAS number 40398-01-4, is an aromatic isocyanate that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methyl group ortho to the isocyanate functionality, imparts specific reactivity and properties that are leveraged in various chemical transformations. Notably, it is a key intermediate in the synthesis of dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] A thorough understanding of its basic properties is therefore crucial for its safe handling, effective use in synthesis, and for the development of new applications.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-chloro-2-isocyanato-3-methylbenzene[3] |
| CAS Number | 40398-01-4[3] |
| Molecular Formula | C₈H₆ClNO[3] |
| Molecular Weight | 167.59 g/mol [3] |
| Canonical SMILES | CC1=C(C(=CC=C1)Cl)N=C=O[4] |
| InChI Key | FBTQQNYGMICJQZ-UHFFFAOYSA-N[4] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid[4] |
| Boiling Point | 80 °C at 2 mmHg |
| Density | 1.231 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5545-1.5595[4] |
| Flash Point | 107 °C (225 °F) |
| Vapor Pressure | 0.107 mmHg at 25°C |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the identity and purity of this compound. Below is a summary of expected spectroscopic characteristics.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.0-7.3 ppm), Methyl protons (singlet, ~2.3 ppm). |
| ¹³C NMR | Isocyanate carbon (~130 ppm), Aromatic carbons (~120-140 ppm), Methyl carbon (~18 ppm). |
| FTIR (ATR) | Strong, sharp N=C=O stretch (~2270 cm⁻¹).[5] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 167, with an isotopic peak at m/z 169 due to ³⁷Cl. |
Experimental Protocols
The following sections provide detailed methodologies for the characterization and reaction of this compound.
Characterization Protocols
Objective: To confirm the chemical structure and assess the purity of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
-
Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the peaks to the corresponding protons in the molecule.
Objective: To determine the purity of this compound and identify any volatile impurities. Due to the reactivity of isocyanates, derivatization is often employed for robust analysis.[5]
Materials:
-
This compound
-
Dibutylamine (DBA) as a derivatizing agent
-
Toluene (anhydrous)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization: In a fume hood, prepare a dilute solution of this compound in anhydrous toluene. Add an excess of dibutylamine to the solution to convert the isocyanate to a stable urea derivative. Allow the reaction to proceed for at least 30 minutes at room temperature.
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized solution into the GC-MS instrument.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the derivatized product and identify any impurity peaks by their mass spectra.
Objective: To identify the characteristic isocyanate functional group.
Materials:
-
This compound
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the ATR crystal.[6]
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.
-
Analyze the spectrum for the presence of the strong, sharp absorption band characteristic of the N=C=O asymmetric stretch.[5]
Reactivity Protocol: Synthesis of a Urea Derivative
Objective: To demonstrate the characteristic reactivity of the isocyanate group with a primary amine.
Materials:
-
This compound
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Drying tube
Procedure:
-
In a fume hood, dissolve aniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirring aniline solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate (the urea product) may be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, collect the solid product by vacuum filtration and wash with cold DCM.
-
Dry the product under vacuum. The product can be further purified by recrystallization if necessary.
Role in Drug Development: Synthesis of Dasatinib
This compound is a pivotal precursor in the synthesis of dasatinib, a multi-targeted kinase inhibitor.[1] The isocyanate moiety's electrophilicity allows for its reaction with a nucleophile to form a key amide bond in the dasatinib structure.
Signaling Pathway Inhibition by Dasatinib
Dasatinib functions by inhibiting the kinase activity of both the Bcr-Abl fusion protein and the Src family of kinases.[7] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. In CML, the constitutively active Bcr-Abl kinase drives uncontrolled cell growth. Dasatinib binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream substrates and thereby blocking the pro-proliferative signals.[8][9]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 4: Hazard Information
| Hazard Statement | Description |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture, as isocyanates react with water to produce carbon dioxide, which can cause pressure buildup in sealed containers.
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep away from incompatible materials such as water, alcohols, amines, and strong bases.
Disposal:
-
Isocyanate waste should be treated as hazardous.
-
Small spills can be neutralized with a decontamination solution (e.g., a mixture of water, detergent, and sodium carbonate or ammonia).
-
Dispose of waste in accordance with local, state, and federal regulations. Do not seal containers of isocyanate waste tightly due to potential gas evolution.[10]
Conclusion
This compound is a valuable reagent in organic synthesis, with a significant application in the pharmaceutical industry. A comprehensive understanding of its physical, chemical, and safety properties, as outlined in this guide, is paramount for its effective and safe utilization. The provided experimental protocols offer a practical foundation for the characterization and application of this important chemical intermediate.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 3. This compound | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
In-Depth Technical Guide: 2-Chloro-6-methylphenyl Isocyanate (CAS 33295-36-8)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary: 2-Chloro-6-methylphenyl Isocyanate
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and pharmaceutical development. While the user-provided CAS number is 33295-36-8, extensive database searches indicate that the correct and commonly referenced CAS number for this compound is 40398-01-4 . This document will proceed with the information associated with CAS 40398-01-4.
This compound is of particular interest due to its crucial role as a building block in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in cancer therapy.[1][2] This guide will detail its chemical and physical properties, provide insights into its synthesis and reactivity, and present its significant application in the synthesis of Dasatinib. Furthermore, it will outline the mechanism of action of Dasatinib and the signaling pathways it targets.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 40398-01-4 | [1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₈H₆ClNO | [1][3][5][8] |
| Molecular Weight | 167.59 g/mol | [1][3][8] |
| Appearance | Clear colorless to pale yellow liquid | [2][5][7] |
| Boiling Point | 80 °C @ 2 mmHg | [2] |
| Density | 1.231 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.555 | [2] |
| SMILES | CC1=C(C(=CC=C1)Cl)N=C=O | [3][5][8] |
| InChI | InChI=1S/C8H6ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 | [3][8] |
| InChIKey | FBTQQNYGMICJQZ-UHFFFAOYSA-N | [3][5] |
Safety and Handling
This compound is a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or inhaled.[3][12] It causes skin and serious eye irritation.[3][12] The compound is also a lachrymator and is sensitive to moisture.[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection, should be worn when handling this chemical.[13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[13]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Warning) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Warning) |
| H315: Causes skin irritation | Skin corrosion/irritation (Warning) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Warning) |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Sensitization, respiratory (Danger) |
Synthesis and Reactivity
Synthesis of this compound
Reactivity and Role in the Synthesis of Dasatinib
This compound is a key reactant in the synthesis of the dual Src/Abl kinase inhibitor, Dasatinib.[1] The isocyanate functional group is highly reactive and readily undergoes nucleophilic attack. In the synthesis of Dasatinib, it reacts with a lithiated thiazole derivative to form a crucial amide bond.[1]
Experimental Protocols
Synthesis of Dasatinib Intermediate from this compound
The following is a representative experimental protocol for the synthesis of a key Dasatinib intermediate using this compound, based on published synthetic routes.[1][14]
Reaction: Condensation of 2-chlorothiazole with this compound.
Materials:
-
2-chlorothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
A solution of 2-chlorothiazole in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium in hexanes is added dropwise to the cooled solution while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 30 minutes.
-
A solution of this compound in anhydrous THF is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, N-(2-chloro-6-methylphenyl)thiazole-2-carboxamide, is then purified by column chromatography on silica gel.
Application in Drug Development: Dasatinib
Overview of Dasatinib
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] It is a potent oral inhibitor of multiple tyrosine kinases, most notably BCR-ABL and the SRC family of kinases.[3][15]
Mechanism of Action of Dasatinib
Dasatinib functions by binding to the ATP-binding site of both the active and inactive conformations of the ABL kinase, which distinguishes it from first-generation inhibitors like Imatinib that primarily bind to the inactive conformation.[12][15] This dual-binding capability allows Dasatinib to be effective against many of the BCR-ABL mutations that confer resistance to Imatinib.[3] By inhibiting the kinase activity of BCR-ABL, Dasatinib blocks downstream signaling pathways that are essential for the proliferation and survival of leukemic cells, ultimately leading to apoptosis.[15]
In addition to its activity against BCR-ABL, Dasatinib also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[3][4] The inhibition of SRC kinases is significant as they are involved in various cellular processes that contribute to cancer progression, such as cell growth, survival, and migration.[15]
The Src-Abl Signaling Pathway
The BCR-ABL fusion protein, characteristic of CML and Ph+ ALL, is a constitutively active tyrosine kinase that drives oncogenesis.[15] It activates a number of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival. The SRC family kinases can be activated by BCR-ABL and also play a role in its downstream signaling.[6] Dasatinib's ability to inhibit both BCR-ABL and SRC family kinases provides a multi-pronged attack on the signaling networks that drive these leukemias.
Conclusion
This compound (CAS 40398-01-4) is a vital chemical intermediate with significant applications in pharmaceutical synthesis, most notably in the production of the anti-cancer drug Dasatinib. Its unique reactivity makes it an essential building block for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and drug development professionals working in the field of medicinal chemistry and oncology. The continued study of such reactive intermediates is paramount for the discovery and development of novel therapeutics.
References
- 1. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 2. gosset.ai [gosset.ai]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src kinase signaling in leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Page loading... [guidechem.com]
- 9. This compound [oakwoodchemical.com]
- 10. This compound | 40398-01-4 [m.chemicalbook.com]
- 11. 4424-17-3,2-AMINOBENZANILIDE-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 12. Dasatinib - Proteopedia, life in 3D [proteopedia.org]
- 13. medschool.co [medschool.co]
- 14. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 15. What is the mechanism of Dasatinib? [synapse.patsnap.com]
An In-depth Technical Guide to 2-Chloro-6-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Chloro-6-methylphenyl isocyanate, a key building block in organic synthesis. It covers the molecule's chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, reactivity, and safety information, tailored for a scientific audience.
Chemical Identity and Molecular Structure
This compound is an aromatic isocyanate featuring a phenyl ring substituted with a chloro group, a methyl group, and an isocyanate functional group. The IUPAC name for this compound is 1-chloro-2-isocyanato-3-methylbenzene.[1][2][3] The arrangement of these substituents offers unique reactivity for applications in pharmaceuticals and specialty chemicals.[4]
The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-chloro-2-isocyanato-3-methylbenzene | [1][2][3] |
| CAS Number | 40398-01-4 | [1][5][6] |
| Molecular Formula | C₈H₆ClNO | [1][5][6] |
| Molecular Weight | 167.59 g/mol | [2][5] |
| InChI Key | FBTQQNYGMICJQZ-UHFFFAOYSA-N | [1][2][6] |
| Canonical SMILES | CC1=C(C(=CC=C1)Cl)N=C=O | [1][2][6] |
| MDL Number | MFCD00037030 | [2] |
| EC Number | 626-596-8 | [3] |
Physicochemical Properties
This compound is typically a clear, colorless to slightly yellow liquid.[1][5] It is sensitive to moisture and is a lachrymator, requiring careful handling.[5][6] Key physical and chemical properties are compiled in the following table.
| Property | Value | Conditions | Source |
| Appearance | Clear colorless to pale yellow liquid | Ambient | [1][5] |
| Boiling Point | 79-80 °C | at 2 mmHg | [2] |
| Density | 1.231 g/mL | at 25 °C | [2][5] |
| Refractive Index | 1.555 - 1.557 | at 20 °C | [2][5] |
| Flash Point | 225 °F (107.2 °C) | - | [5] |
| Vapor Pressure | 0.107 mmHg | at 25 °C | [5] |
| Sensitivity | Moisture Sensitive, Lachrymatory | - | [5][6] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. Instrumental analysis data is available through various chemical databases.
-
Infrared (IR) Spectroscopy : IR spectra, obtained via both neat and ATR-FTIR techniques, prominently feature a strong, characteristic absorption band for the isocyanate (-N=C=O) group, typically observed around 2260 cm⁻¹.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectral data is available for this compound, which allows for the confirmation of the proton environments on the aromatic ring and the methyl group.[3]
-
Mass Spectrometry (MS) : GC-MS analysis provides data on the molecule's mass-to-charge ratio, confirming its molecular weight and fragmentation pattern.[3]
-
Raman Spectroscopy : FT-Raman spectra have also been recorded for this compound.[3]
Synthesis Protocol
Isocyanates are commonly synthesized from the corresponding primary amine. A general and effective method involves the reaction of the amine with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.
Experimental Protocol: Synthesis from 2-Chloro-6-methylaniline
This protocol is based on established procedures for the synthesis of isocyanates from anilines.[7][8]
Materials:
-
2-Chloro-6-methylaniline
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-Chloro-6-methylaniline (1.0 eq) in anhydrous DCM.
-
Phosgenation : Cool the flask to 0 °C in an ice bath. Separately, dissolve triphosgene (0.35 eq) in anhydrous DCM and add it dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
Base Addition : After the triphosgene addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture. The mixture may become a slurry.
-
Reaction Completion : Allow the reaction to warm slowly to room temperature and stir for an additional 2-3 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the N-H stretch and appearance of the N=C=O stretch).
-
Workup : Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any unreacted phosgene equivalent. Separate the organic layer.
-
Extraction : Extract the aqueous layer three times with DCM.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.[5]
Caption: Synthetic workflow for this compound.
Reactivity and Applications
The isocyanate group (-N=C=O) is a highly reactive electrophilic functional group. The central carbon atom is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity makes this compound a valuable intermediate.
-
Reaction with Alcohols : Forms carbamates.
-
Reaction with Amines : Forms ureas.
-
Reaction with Water : Initially forms an unstable carbamic acid, which then decomposes to the corresponding aniline (2-chloro-6-methylaniline) and carbon dioxide. This highlights its moisture sensitivity.
Its primary application is as a building block in organic synthesis for producing pharmaceuticals and other specialty chemicals.[4] For instance, it serves as a reagent in the synthesis of the tyrosine kinase inhibitor drug, dasatinib.[5]
Caption: General reactivity of isocyanates with nucleophiles.
Safety and Hazard Information
This compound is a hazardous chemical that requires strict safety protocols. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[3][6][9] It may also cause respiratory irritation and allergic reactions.[9][10]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed[3][6] |
| Acute Toxicity, Dermal | 4 | GHS07 | Warning | H312: Harmful in contact with skin[3][6] |
| Acute Toxicity, Inhalation | 3 / 4 | GHS06 | Danger | H330/H332: Fatal/Harmful if inhaled[6][9] |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[3][9] |
| Serious Eye Damage/Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation[3][9] |
| Respiratory Sensitization | 1 | GHS08 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[3][9] |
| STOT Single Exposure | 3 | GHS07 | Warning | H335: May cause respiratory irritation[9] |
Handling and Storage:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][9]
-
Store in a cool, tightly closed container in a well-ventilated place.[6][10] The compound is moisture-sensitive and should be stored under inert gas.
-
In case of accidental exposure, seek immediate medical attention.[10] Dispose of contents and container to an approved waste disposal plant.[10]
References
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. fishersci.pt [fishersci.pt]
- 3. This compound | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 40398-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. This compound - High purity | EN [georganics.sk]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-6-methylphenyl isocyanate, a key building block in organic synthesis, notably in the preparation of pharmaceuticals like the tyrosine kinase inhibitor dasatinib.[1] This document details the necessary starting materials, experimental procedures, and expected outcomes, supported by quantitative data and visualizations to aid in research and development.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-chloro-6-methylaniline, from 3-chloro-5-methyl-4-nitroaniline. The subsequent step is the conversion of 2-chloro-6-methylaniline to the target isocyanate. The most common and industrially relevant method for this conversion is through phosgenation, often utilizing a safer phosgene equivalent such as triphosgene.
Step 1: Synthesis of 2-Chloro-6-methylaniline
The precursor, 2-chloro-6-methylaniline, can be synthesized from 3-chloro-5-methyl-4-nitroaniline via a one-pot reaction involving diazotization, reduction of the diazonium group, and subsequent reduction of the nitro group.[2][3]
Experimental Protocol
A detailed experimental procedure for the synthesis of 2-chloro-6-methylaniline is as follows[2]:
-
Diazotization and Reduction of the Diazonium Group:
-
In a 250 ml round-bottom flask maintained at 0°C, add 3-chloro-5-methyl-4-nitroaniline (4.663 g, 25 mmol), 5 ml of water, and 20 ml of diluted sulfuric acid.
-
Stir the mixture for 10 minutes.
-
Slowly add a solution of sodium nitrite (1.863 g, 27 mmol) dissolved in 15 ml of water.
-
After the addition is complete, continue stirring at 0°C for 30 minutes.
-
Add 15 ml of 50% hypophosphorous acid (H₃PO₂) aqueous solution and stir at 0°C for 3 hours.
-
-
Reduction of the Nitro Group:
-
Slowly raise the temperature of the reaction mixture to 90°C.
-
Add iron powder (4.90 g, 87.5 mmol) in portions over approximately 1 hour.
-
Maintain the reaction at this temperature for 3 hours.
-
-
Work-up and Purification:
-
Filter the hot reaction mixture.
-
Cool the filtrate and extract with dichloromethane (3 x 20 ml).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure 2-chloro-6-methylaniline.
-
Quantitative Data for 2-Chloro-6-methylaniline Synthesis
| Parameter | Value | Reference |
| Starting Material | 3-chloro-5-methyl-4-nitroaniline | [2] |
| Key Reagents | Sodium nitrite, Hypophosphorous acid, Iron powder | [2] |
| Solvent | Water, Dichloromethane | [2] |
| Reaction Temperature | 0°C to 90°C | [2] |
| Yield | 82.5% | [2][3][4] |
Spectroscopic Data for 2-Chloro-6-methylaniline
-
¹H NMR (400MHz, CDCl₃): δ 7.20 (d, J=8Hz, 1H), 7.01 (d, J=7.6Hz, 1H), 6.68 (t, J=7.6Hz, 1H), 4.03 (s, 2H), 2.23 (s, 3H).[3]
-
¹³C NMR (100MHz, CDCl₃): δ 141.25, 128.78, 127.09, 123.61, 119.15, 118.35, 17.97.[3]
-
FT-IR (liquid phase): The spectrum shows characteristic peaks for N-H stretching and aromatic C-H and C=C vibrations.[5][6]
Step 2: Synthesis of this compound
The conversion of 2-chloro-6-methylaniline to the corresponding isocyanate is typically achieved through phosgenation. For laboratory-scale synthesis, triphosgene is a safer and more convenient alternative to phosgene gas. The following is a representative protocol based on general methods for the synthesis of aryl isocyanates.
Experimental Protocol (Representative)
-
Reaction Setup:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methylaniline (e.g., 10 mmol) in anhydrous dichloromethane (DCM).
-
In a separate flask, prepare a solution of triphosgene (e.g., 3.4 mmol, approximately 0.34 equivalents) in anhydrous DCM.
-
-
Reaction:
-
Add the triphosgene solution dropwise to the stirred solution of 2-chloro-6-methylaniline at room temperature.
-
After the initial addition, slowly add a solution of a non-nucleophilic base, such as triethylamine (e.g., 22 mmol), in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or sublimation to yield pure this compound.
-
Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO | [1][7] |
| Molecular Weight | 167.59 g/mol | [1][7] |
| Appearance | Clear colorless to slightly yellow liquid | [1][8] |
| Boiling Point | 80 °C at 2 mm Hg | [1] |
| Density | 1.231 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.555 | [1] |
| Purity (GC) | ≥96.0% | [8] |
Spectroscopic Data for this compound
-
IR (ATR-Neat): The spectrum will show a strong, characteristic absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹.[7][9]
-
Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7]
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis workflow.
Caption: Phosgenation mechanism.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 4. CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L11645.06 [thermofisher.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
A Comprehensive Technical Guide to the Reactivity Profile of 2-Chloro-6-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the reactivity profile of 2-chloro-6-methylphenyl isocyanate. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who utilize isocyanates in their work.
Core Properties of this compound
This compound is a substituted aromatic isocyanate with the chemical formula C₈H₆ClNO.[1] Its reactivity is primarily centered around the highly electrophilic isocyanate functional group (-N=C=O). The substitution pattern on the phenyl ring, featuring a chlorine atom and a methyl group in the ortho positions relative to the isocyanate, significantly influences its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| CAS Number | 40398-01-4 | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Reacts with water | |
| InChI Key | FBTQQNYGMICJQZ-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C(=CC=C1)Cl)N=C=O | [1] |
Reactivity Profile
The reactivity of this compound is governed by the interplay of steric and electronic effects originating from the ortho-methyl and ortho-chloro substituents.
Electronic Effects
The electronic nature of the substituents on the aromatic ring alters the electrophilicity of the isocyanate carbon.[3]
-
Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group through its inductive effect, which should increase the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack.[3][4] However, it also has a deactivating resonance effect.[5] In halobenzenes, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution, but the impact on the isocyanate's electrophilicity is more direct.[4][5]
-
Methyl Group (-CH₃): The methyl group is an electron-donating group, which reduces the electrophilicity of the isocyanate carbon, thereby decreasing the reaction rate compared to an unsubstituted phenyl isocyanate.[3]
Steric Effects
The presence of the methyl group in the ortho position introduces significant steric hindrance around the isocyanate functional group. This steric clash increases the activation energy for the approach of a nucleophile, leading to a slower reaction rate compared to its meta or para isomers.[3] This steric deactivation can be partially overcome by increasing the reaction temperature.[3]
Typical Reactions
The primary reactions of this compound involve nucleophilic addition to the cumulative double bonds of the isocyanate group.
Isocyanates readily react with primary and secondary amines to form substituted ureas. This is a highly efficient and common reaction in organic synthesis.[6][7] The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate.
The reaction of isocyanates with alcohols yields carbamates (urethanes).[8][9] This reaction is fundamental to the production of polyurethanes when diisocyanates and polyols are used. The reaction with sterically hindered isocyanates may require catalysts or more forcing conditions.[10][11]
Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a symmetrically disubstituted urea. Due to this reactivity, isocyanates are moisture-sensitive and should be handled under anhydrous conditions.
Isocyanates can participate in cycloaddition reactions. For instance, they can act as dienophiles in Diels-Alder reactions. While no specific examples for this compound were found, this reactivity is a general characteristic of isocyanates.
Quantitative Data
Quantitative data on the reactivity of this compound is not widely available in the searched literature. However, a specific example of its use in the synthesis of a sorafenib analog provides some insight into reaction conditions and yield.
Table 2: Synthesis of a Diaryl Urea using this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(4-aminophenoxy)-N-methylpicolinamide | This compound | Acetone | < 40 | 3-4 | Not explicitly stated for this specific product, but the general procedure suggests good yields. | [12] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of ureas and carbamates using this compound, based on general procedures for isocyanate reactions.
General Protocol for the Synthesis of Substituted Ureas
This protocol describes the reaction of this compound with a primary or secondary amine to form a substituted urea.[7][12]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, aniline, piperidine)
-
Anhydrous solvent (e.g., acetone, dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the anhydrous solvent.
-
To the stirred amine solution, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 2-8 hours, depending on the amine's reactivity and steric hindrance), the product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
General Protocol for the Synthesis of Carbamates
This protocol outlines the synthesis of carbamates from this compound and an alcohol. This reaction may require a catalyst, especially with secondary or sterically hindered alcohols.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Anhydrous solvent (e.g., THF, toluene)
-
Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL), triethylamine)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.
-
If a catalyst is used, add it to the alcohol solution (typically 0.1-1 mol%).
-
Add this compound (1.0 equivalent) dropwise to the stirred alcohol solution at room temperature.
-
The reaction mixture may need to be heated to facilitate the reaction, particularly with less reactive alcohols. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude carbamate by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of ureas and carbamates from this compound.
Caption: Experimental workflow for urea synthesis.
Caption: Experimental workflow for carbamate synthesis.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the preparation of urea and carbamate derivatives. Its reactivity is a nuanced balance of the electronic effects of the chloro and methyl substituents and the significant steric hindrance imposed by the ortho-methyl group. This steric factor generally leads to a reduced reaction rate compared to less hindered isocyanates, a factor that must be considered in the design of synthetic routes. The provided protocols and workflows offer a foundational guide for the utilization of this compound in research and development. Further investigation into the quantitative aspects of its reactivity with a broader range of nucleophiles would be beneficial for a more complete understanding and application of this chemical.
References
- 1. This compound | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.pt [fishersci.pt]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Spectral Data of 2-Chloro-6-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 2-Chloro-6-methylphenyl isocyanate (C₈H₆ClNO). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical synthesis, drug development, and materials science, offering detailed spectral information and the methodologies for its acquisition.
Chemical Structure and Properties
This compound is an aromatic organic compound with the molecular formula C₈H₆ClNO.[1] Its structure consists of a benzene ring substituted with a chloro group, a methyl group, and an isocyanate functional group.
Molecular Structure:
Key Identifiers:
Spectral Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 - 7.10 | Multiplet | 3H | Aromatic protons (H-3, H-4, H-5) |
| ~2.40 | Singlet | 3H | Methyl protons (-CH₃) |
Note: Predicted values based on typical chemical shifts for similar aromatic compounds. Actual values may vary based on solvent and experimental conditions.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~135 | C-NCO |
| ~134 | C-Cl |
| ~132 | C-CH₃ |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~126 | Aromatic C-H |
| ~125 | N=C=O |
| ~18 | -CH₃ |
Note: Predicted values based on typical chemical shifts for substituted benzenes and isocyanates. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 | Strong, Sharp | Asymmetric N=C=O stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C ring stretch |
| ~780 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 167/169 | High | [M]⁺ (Molecular ion) |
| 132 | High | [M - Cl]⁺ |
| 139 | Medium | [M - CO]⁺ |
Note: The presence of chlorine results in an isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio).[2]
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.
Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound can be obtained using either the neat liquid or an Attenuated Total Reflectance (ATR) accessory.
-
Neat Liquid: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer.
-
ATR-FTIR: A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty accessory is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method used for this type of molecule, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Methodologies and Data Relationships
The following diagrams, generated using the DOT language, illustrate the workflow of spectral analysis and the relationship between the different spectral data and the molecular structure.
Caption: Experimental workflow for the spectral analysis of this compound.
Caption: Relationship between the molecular structure and the different types of spectral data.
References
A Technical Guide to the Solubility of 2-Chloro-6-methylphenyl Isocyanate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 2-Chloro-6-methylphenyl isocyanate in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility, physicochemical properties, and standardized experimental protocols for determining solubility.
Core Physicochemical Properties and Qualitative Solubility
Table 1: Physicochemical Properties and Qualitative Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO | [1][2][3] |
| Molecular Weight | 167.59 g/mol | [1][3] |
| Appearance | Clear to pale yellow liquid | [1][2][4] |
| Density | 1.21 g/cm³ | [4] |
| Qualitative Water Solubility | Reacts with water.[4] Generally, isocyanates are sensitive to moisture.[1] | |
| Qualitative Organic Solvent Solubility | Soluble in organic solvents such as acetone, benzene, and ether.[4] |
Experimental Protocols for Solubility Determination
The following are detailed, generalized methodologies for determining the solubility of a compound like this compound. These are based on established methods for organic compounds.
Qualitative Solubility Assessment
This preliminary test provides a quick assessment of solubility in various solvents.
Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., acetone, benzene, ether, toluene, hexane, ethyl acetate, dichloromethane)
-
Small test tubes with stoppers
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 0.1 mL of this compound to a clean, dry test tube.
-
Add the selected solvent dropwise, up to 3 mL, while vortexing the test tube after each addition.
-
Observe the mixture carefully. A compound is considered soluble if it forms a clear, homogenous solution. It is partially soluble if some of the compound dissolves but a separate phase remains. It is insoluble if it does not dissolve at all.
-
Record the observations for each solvent.
Quantitative Solubility Determination (Flask Method)
This method is suitable for determining the solubility of substances with a solubility of 10 g/L or higher and is adapted from the OECD Guideline 105.[5][6][7][8]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected anhydrous organic solvent
-
Temperature-controlled shaker bath
-
Erlenmeyer flasks with ground glass stoppers
-
Analytical balance
-
Centrifuge (optional)
-
Syringe filters (PTFE, 0.45 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the selected anhydrous organic solvent. The excess is crucial to ensure saturation is reached.
-
Seal the flask tightly to prevent solvent evaporation and ingress of moisture.
-
Place the flask in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time required to reach saturation (e.g., agitating for 24, 48, and 72 hours and comparing the concentrations).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the solution to stand undisturbed in the shaker bath for at least 24 hours to allow undissolved material to settle.
-
Carefully withdraw a sample from the clear supernatant using a pipette or syringe.
-
To ensure the removal of any undissolved micro-droplets, filter the sample through a syringe filter compatible with the solvent. Centrifugation prior to filtration can also be employed.
-
-
Analysis:
-
Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount in the sample.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and the dilution factor.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for assessing the solubility of an organic compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. L11645.06 [thermofisher.com]
- 3. This compound | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-97% at Best Price in Mumbai, Maharashtra | A B Enterprises [tradeindia.com]
- 5. books.google.cn [books.google.cn]
- 6. filab.fr [filab.fr]
- 7. oecd.org [oecd.org]
- 8. Water Solubility | Scymaris [scymaris.com]
Thermal Stability of 2-Chloro-6-methylphenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 2-Chloro-6-methylphenyl isocyanate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information on structurally similar aryl isocyanates and outlines standard methodologies for thermal analysis. The included data tables are illustrative and based on typical values for this class of compounds.
Introduction
This compound is a reactive chemical intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. The isocyanate functional group (-N=C=O) is highly susceptible to thermal degradation and reaction with nucleophiles. A thorough understanding of its thermal stability is critical for safe handling, storage, and process development to prevent runaway reactions and ensure product quality.
Thermal Hazard Overview
Isocyanates, as a class of compounds, can undergo exothermic decomposition and polymerization at elevated temperatures. The thermal decomposition of isocyanates is known to begin in the range of 140°C to 300°C.[1][2] This process can be influenced by the presence of contaminants, such as water, amines, and metals, which can catalyze degradation.
Key Thermal Hazards:
-
Dimerization and Trimerization: Uncontrolled exothermic reactions that can lead to a rapid increase in temperature and pressure.
-
Reaction with Water: Reacts with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate molecule to form a urea linkage. This reaction is often a source of gas evolution in storage.
-
Decomposition Products: Thermal decomposition can release hazardous gases such as hydrogen cyanide, nitrogen oxides, and carbon monoxide.[1][2]
Quantitative Thermal Analysis Data
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Parameter | Illustrative Value | Description |
| Onset of Decomposition (Tonset) | ~ 150 - 180 °C | The temperature at which significant mass loss begins. |
| Temperature at 5% Mass Loss (T5%) | ~ 160 - 190 °C | A common metric for the initiation of thermal decomposition. |
| Temperature at Maximum Rate of Decomposition (Tpeak) | ~ 180 - 220 °C | The temperature at which the rate of mass loss is highest. |
| Residual Mass @ 500 °C | < 10% | The amount of non-volatile material remaining after heating. |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Parameter | Illustrative Value | Description |
| Exothermic Onset Temperature | ~ 140 - 170 °C | The temperature at which an exothermic event (e.g., decomposition, polymerization) begins. |
| Peak Exotherm Temperature | ~ 170 - 210 °C | The temperature at which the rate of heat release is at its maximum. |
| Enthalpy of Decomposition (ΔHd) | -150 to -300 J/g | The total heat released during the exothermic decomposition. A higher absolute value indicates a greater hazard. |
Experimental Protocols
The following are detailed, generalized protocols for performing TGA and DSC analyses on reactive organic compounds like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition, the temperature at 5% mass loss, and the temperature of the maximum rate of decomposition from the first derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure stainless steel or gold-plated copper pan. Hermetically seal the pan to contain any evolved gases and prevent evaporation. An empty, hermetically sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature.
-
Identify and integrate any exothermic or endothermic peaks to determine the onset temperature, peak temperature, and enthalpy of the transition.
-
Visualizations
Potential Thermal Decomposition Pathways
The following diagram illustrates potential reaction pathways for this compound under thermal stress. These include dimerization, trimerization, and reaction with adventitious water.
Experimental Workflow for Thermal Stability Assessment
The diagram below outlines a logical workflow for the comprehensive assessment of the thermal stability of a reactive chemical like this compound.
Handling and Storage Recommendations
Given the reactivity of isocyanates, the following precautions are essential for the safe handling and storage of this compound:
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Keep containers tightly closed to prevent moisture contamination.[3][4] Storage in stainless steel or polyethylene-lined steel drums is recommended.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[4] Avoid contact with skin and eyes.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, acids, bases, and strong oxidizing agents.
Conclusion
While specific thermal stability data for this compound is not widely published, this guide provides a framework for understanding its potential thermal hazards based on the behavior of similar aryl isocyanates. The experimental protocols and workflows presented offer a systematic approach to generating the necessary data for a comprehensive risk assessment. It is strongly recommended that experimental TGA and DSC analyses be performed to determine the precise thermal properties of this compound before use in any process.
References
An In-depth Technical Guide to 2-Chloro-6-methylphenyl isocyanate: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methylphenyl isocyanate (CAS No. 40398-01-4) is a pivotal chemical intermediate, most notably recognized for its critical role in the synthesis of the tyrosine kinase inhibitor, Dasatinib. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound. Detailed experimental protocols for its synthesis and its utilization in the preparation of Dasatinib are presented, alongside tabulated quantitative data for easy reference. Furthermore, this guide employs Graphviz visualizations to elucidate key reaction pathways and experimental workflows, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction and Historical Context
The discovery of isocyanates dates back to 1848 by Wurtz, and since then, this class of compounds has become indispensable in organic synthesis.[1] Their high reactivity, attributed to the cumulative double bonds in the isocyanate group (-N=C=O), makes them valuable precursors for a wide array of chemical transformations, particularly in the synthesis of ureas, carbamates, and other heterocyclic compounds.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for quick reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 40398-01-4 | [1] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Boiling Point | 80 °C at 2 mmHg | [4] |
| Density | 1.231 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.555 | [4] |
| Solubility | Reacts with water |
Table 2: Spectroscopic Data
| Spectrum | Key Peaks/Shifts | Reference |
| FT-IR (neat) | ~2270-2250 cm⁻¹ (strong, sharp, -N=C=O asymmetric stretch) | [5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.10 (m, 3H, Ar-H), 2.35 (s, 3H, -CH₃) | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 135.5, 132.0, 130.5, 128.5, 127.0, 126.0 (Ar-C), 129.0 (-N=C=O), 18.0 (-CH₃) | Predicted |
| Mass Spectrometry (EI) | m/z 167 (M⁺), 132 (M-Cl)⁺, 104 (M-Cl-CO)⁺ | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the phosgenation of its corresponding aniline, 2-chloro-6-methylaniline.
Synthesis of the Precursor: 2-Chloro-6-methylaniline
A common method for the preparation of 2-chloro-6-methylaniline is through a multi-step synthesis starting from readily available precursors. One reported method involves the diazotization of 3-amino-4-chlorotoluene followed by reduction.[6][7]
Experimental Protocol: Synthesis of 2-Chloro-6-methylaniline [6][7]
-
Diazotization: To a stirred solution of 3-amino-4-chlorotoluene in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
Reduction: The resulting diazonium salt solution is then slowly added to a solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid, at a controlled temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is basified with a strong base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 2-chloro-6-methylaniline.
Phosgenation of 2-Chloro-6-methylaniline
The conversion of 2-chloro-6-methylaniline to the isocyanate is typically achieved by reaction with phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate). The use of triphosgene is generally preferred due to its solid state, which makes it safer and easier to handle than gaseous phosgene.[8]
Experimental Protocol: Synthesis of this compound [8]
-
Reaction Setup: A solution of 2-chloro-6-methylaniline in an inert, dry solvent (e.g., toluene or dichloromethane) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Phosgenating Agent: A solution of triphosgene in the same solvent is added dropwise to the aniline solution at a controlled temperature, typically 0 °C to room temperature. An organic base, such as triethylamine, may be added to scavenge the HCl produced during the reaction.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is filtered to remove any precipitated salts.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.
Caption: Synthesis pathway of this compound.
Application in the Synthesis of Dasatinib
The most prominent application of this compound is in the synthesis of the anticancer drug Dasatinib. It serves as a key building block for the formation of the amide linkage in the Dasatinib molecule.
Experimental Protocol: Synthesis of Dasatinib Intermediate [9]
-
Reaction of 2-aminothiazole-5-carboxylate with this compound: In a typical procedure, a solution of a 2-aminothiazole-5-carboxylate derivative in an anhydrous aprotic solvent (e.g., THF) is treated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate the corresponding anion.
-
Amide Bond Formation: this compound is then added to the reaction mixture, which attacks the isocyanate carbon to form the N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate.
-
Further Steps: This intermediate then undergoes several further reaction steps, including coupling with a substituted pyrimidine and reaction with N-(2-hydroxyethyl)piperazine, to yield the final Dasatinib molecule.
Caption: Role of this compound in Dasatinib synthesis.
Safety and Handling
This compound is a reactive and hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a vital reagent in modern organic and medicinal chemistry. While its specific discovery is not well-documented, its importance is underscored by its indispensable role in the synthesis of life-saving drugs like Dasatinib. This guide has provided a detailed overview of its synthesis, properties, and applications, complete with experimental protocols and data presented in a clear and accessible format. The provided visualizations of the synthetic pathways are intended to aid researchers in understanding and applying this versatile chemical intermediate in their own work. As drug discovery continues to evolve, the demand for such specialized building blocks is likely to increase, further solidifying the importance of this compound in the field.
References
- 1. This compound | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 40398-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Dasatinib synthesis - chemicalbook [chemicalbook.com]
Potential Research Areas for 2-Chloro-6-methylphenyl isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methylphenyl isocyanate is a versatile chemical intermediate with significant potential in medicinal chemistry and agrochemical research. Its reactive isocyanate group readily participates in addition reactions, enabling the synthesis of a diverse range of derivatives, most notably ureas and carbamates. This technical guide explores two primary research avenues for this compound: its application as a key building block in the synthesis of kinase inhibitors for oncology, exemplified by the drug Dasatinib, and its potential in the development of novel phenylurea herbicides that target Photosystem II. This document provides a comprehensive overview of the chemical properties, synthesis protocols, biological activities, and experimental methodologies relevant to these research areas, aiming to equip researchers with the foundational knowledge to explore and expand upon these promising applications.
Chemical and Physical Properties of this compound
This compound is a clear, colorless to slightly yellow liquid. It is sensitive to moisture and acts as a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
| Property | Value | Reference |
| CAS Number | 40398-01-4 | [1] |
| Molecular Formula | C8H6ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Boiling Point | 79-80 °C at 2 mmHg | [2] |
| Density | 1.231 g/mL at 25 °C | [2] |
| Refractive Index | 1.5545-1.5595 at 20 °C | [2] |
| Solubility | Reacts with water; soluble in organic solvents like acetone, benzene, and ether. | [3] |
Potential Research Area 1: Kinase Inhibitors for Oncology
This compound is a crucial reagent in the synthesis of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[4] Dasatinib functions by inhibiting the BCR-ABL fusion protein and SRC family kinases, which are key drivers in these malignancies.[4] The 2-chloro-6-methylphenyl group of Dasatinib plays a critical role in its binding to the active site of the ABL kinase domain.[5]
Synthesis of Dasatinib Intermediate and Final Product
The synthesis of Dasatinib involves the preparation of a key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, followed by its reaction with this compound.
Experimental Protocol: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol is adapted from a reported efficient synthesis method.[6]
-
Preparation of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide:
-
To a cold (0-5°C), stirring solution of 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in tetrahydrofuran (600 mL), slowly add 3-ethoxyacryloyl chloride (0.63 mol).
-
Allow the mixture to warm to 20°C and stir for 2 hours.
-
Add 1N hydrochloric acid (115 mL) at 0-10°C.
-
Dilute with water (310 mL) and concentrate the solution under vacuum to a thick slurry.
-
Dilute the slurry with toluene (275 mL), stir for 15 minutes at 20-22°C, and then for 1 hour at 0°C.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield the product.
-
-
Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide:
-
The (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide is then subjected to a chemoselective α-bromination followed by a one-pot treatment with thiourea to yield the desired 2-aminothiazole-5-carboxylamide.[6]
-
Experimental Protocol: Reaction with this compound (Conceptual)
While a direct, detailed protocol for this specific final step is not available in the provided search results, the general reaction of an amine with an isocyanate to form a urea is a standard organic transformation. The following is a generalized protocol that would need to be optimized.
-
Dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Add this compound (1-1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification by crystallization or column chromatography.
Signaling Pathways Inhibited by Dasatinib
Dasatinib exerts its anti-cancer effects by inhibiting multiple signaling pathways crucial for cancer cell proliferation and survival. These include:
-
BCR-ABL Pathway: In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and inhibits apoptosis. Dasatinib binds to the ATP-binding site of the ABL kinase domain, locking it in an inactive conformation and blocking its downstream signaling.[7][8]
-
SRC Family Kinases: Dasatinib is also a potent inhibitor of SRC family kinases (including SRC, LCK, HCK, FYN, and YES), which are involved in various cellular processes like cell growth, adhesion, and migration.
-
JAK-STAT Pathway: Dasatinib has been shown to inhibit the JAK-STAT signaling pathway.
-
MAPK and AKT Pathways: Inhibition of the MAPK (mitogen-activated protein kinase) and AKT signaling pathways by dasatinib has also been observed, contributing to its anti-proliferative effects.
Visualization of Dasatinib's Mechanism of Action
References
- 1. US4045209A - Substituted ureas as herbicides - Google Patents [patents.google.com]
- 2. Parameterization of photosystem II photoinactivation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosynthesis inhibition by phenylureas: a QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. Photoinhibition of Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Chloro-6-methylphenyl Isocyanate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylphenyl isocyanate is a versatile reagent in organic synthesis, primarily utilized as a key building block for the construction of a diverse range of molecular architectures, particularly in the development of pharmaceuticals and other biologically active compounds. Its unique substitution pattern, featuring a sterically hindered isocyanate group flanked by a chlorine atom and a methyl group, imparts distinct reactivity and allows for the synthesis of complex molecules with high specificity. These application notes provide an overview of its primary uses, detailed experimental protocols for key transformations, and quantitative data to support synthetic planning.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Synthesis of Diaryl Ureas: The reaction of this compound with various primary and secondary amines readily forms N,N'-disubstituted ureas. Many diaryl urea derivatives exhibit potent biological activities, including kinase inhibition.
-
Synthesis of Carbamates: Nucleophilic attack by alcohols and phenols on the isocyanate moiety yields carbamates. These functional groups are prevalent in pharmaceuticals and can also serve as protecting groups in multi-step syntheses.
-
Precursor in the Synthesis of Kinase Inhibitors: Notably, this isocyanate is a crucial intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL)[1][2].
Experimental Protocols
General Procedure for the Synthesis of N,N'-Disubstituted Ureas
This protocol describes the reaction of this compound with a substituted aniline to form a diaryl urea derivative.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenoxy-N-methylpicolinamide)
-
Acetone
Procedure: [3]
-
Dissolve the desired substituted aniline (1.0 eq.) in acetone in a round-bottom flask.
-
To this stirred solution, add a solution of this compound (1.0 eq.) in acetone dropwise at a temperature below 40 °C.
-
Maintain the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Filter the solid product and wash it with a small amount of cold acetone.
-
Dry the product under vacuum at 60-65 °C for 2 hours.
Example Data:
The reaction of this compound with 4-(4-aminophenoxy)-N-methylpicolinamide yields 4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide[3].
Characterization Data for 4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide: [3]
-
Molecular Formula: C₂₁H₁₉ClN₄O₃
-
IR (KBr, cm⁻¹): 3264, 3244, 1642, 1593, 1505, 1469, 1409, 1239.5, 1203.5, 928.5, 773, 667.2
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.087 (s, 1H), 8.027 (s, 1H), 7.59 (d, 2H), 7.381 (d, 1H), 7.356 (s, 1H), 7.137-7.263 (m, 5H), 2.788 (d, 3H), 2.279 (s, 3H)
-
¹³C NMR (100 MHz, DMSO-d₆): δ 18.74, 26.22, 108.91, 114.15, 119.90, 120.00, 121.67, 127.05, 127.59, 129.32, 132.12, 134.02, 138.03, 138.85, 147.54, 150.60, 152.52, 153.09, 164.17, 166.28
-
Mass (m/z): [411.16, (M+1)]
Synthesis of a Key Intermediate for Dasatinib
A related synthetic approach involves the nucleophilic coupling of the lithiated form of 2-chlorothiazole with this compound[5].
Data Summary
Table 1: Synthesis of Diaryl Urea Derivatives from this compound
| Amine Reactant | Product | Yield (%) | Reference |
| 4-(4-Aminophenoxy)-N-methylpicolinamide | 4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide | High | [3] |
| Various substituted anilines | Corresponding N-(2-chloro-6-methylphenyl)-N'-(aryl)ureas | Varies |
Note: Quantitative yield data for a broader range of diaryl ureas derived from this compound requires further specific literature search.
Visualizations
Logical Workflow for Diaryl Urea Synthesis
References
- 1. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Chloro-6-methylphenyl Isocyanate as a Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-methylphenyl isocyanate is a reactive aromatic isocyanate used in organic synthesis, particularly in the production of pharmaceuticals and other specialty chemicals.[1] Its isocyanate group (-N=C=O) readily reacts with nucleophiles containing active hydrogen atoms, such as amines and alcohols, to form stable urea and carbamate (urethane) derivatives, respectively.[2][3] This reactivity makes it a candidate for use as a derivatizing agent in analytical chemistry, particularly for chromatography, to enhance the detectability and chromatographic behavior of target analytes.[1][4][5]
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4][6] Key benefits of derivatization include:
-
Increased Volatility: For GC analysis, derivatization can make non-volatile compounds, such as those with polar -OH and -NH groups, sufficiently volatile.[4][7]
-
Improved Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in GC inlets and columns.[7]
-
Enhanced Detector Response: A chromophore or electrophore can be introduced into the analyte molecule, significantly increasing its response to UV or electron capture detectors (ECD).
-
Improved Peak Shape and Resolution: Derivatization can reduce tailing and improve the separation of analytes from interfering substances.[8]
These application notes provide an overview of the potential use of this compound as a derivatizing agent for the analysis of alcohols, phenols, and amines. The protocols provided are based on general principles of isocyanate chemistry and may require optimization for specific applications.
Principle of Derivatization
The core of the derivatization process lies in the reaction of the isocyanate group with active hydrogens.
-
Reaction with Alcohols and Phenols: Alcohols and phenols react with this compound to form stable N-(2-chloro-6-methylphenyl)carbamate derivatives. This reaction is the basis for the polyurethane industry and is well-understood.[3]
-
Reaction with Primary and Secondary Amines: Primary and secondary amines react with this compound to yield the corresponding N,N'-disubstituted or N,N',N'-trisubstituted ureas. This is a common method for the synthesis of urea derivatives.[2]
The presence of the 2-chloro-6-methylphenyl group in the derivative introduces a chromophore, which is beneficial for UV detection in HPLC.
Applications
While specific applications of this compound as a routine derivatizing agent are not widely documented in scientific literature, its chemical properties suggest its utility in the following areas:
-
Pharmaceutical Analysis: Derivatization of drug molecules containing hydroxyl or amino functional groups to enable their quantification in complex matrices. The core structure of this compound is a component of the dual Src/Abl kinase inhibitor Dasatinib, highlighting its relevance in pharmaceutical chemistry.
-
Environmental Monitoring: Analysis of pollutants such as aliphatic amines or phenolic compounds in environmental samples.
-
Clinical Chemistry: Determination of bioactive amines or alcohols in biological fluids.
Experimental Protocols
The following are general protocols for the derivatization of alcohols/phenols and amines using this compound. Note: These protocols are exemplary and will likely require optimization for specific analytes and matrices. This includes adjusting reaction time, temperature, solvent, and catalyst concentration.
Protocol 1: Derivatization of Alcohols and Phenols for HPLC-UV Analysis
Objective: To convert an alcohol or phenol into its corresponding N-(2-chloro-6-methylphenyl)carbamate derivative for analysis by HPLC with UV detection.
Materials:
-
This compound (reagent grade)
-
Analyte standard or sample extract containing the alcohol/phenol
-
Anhydrous acetonitrile (ACN), HPLC grade
-
Anhydrous pyridine or a tertiary amine catalyst (e.g., triethylamine), optional
-
Heating block or water bath
-
Vials with PTFE-lined caps
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in anhydrous acetonitrile. A typical concentration might be in the range of 10-100 µg/mL.
-
Reagent Preparation: Prepare a solution of this compound in anhydrous acetonitrile. A 5 to 10-fold molar excess relative to the analyte is recommended.
-
Derivatization Reaction:
-
In a clean, dry vial, add 100 µL of the analyte solution.
-
Add 100 µL of the this compound solution.
-
Optional: Add 10 µL of anhydrous pyridine or triethylamine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.
-
-
Reaction Quenching (if necessary): To consume excess isocyanate, a small amount of a primary or secondary amine (e.g., piperidine) or an alcohol (e.g., methanol) can be added after the desired reaction time.
-
Sample Dilution: After cooling to room temperature, dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Inject an aliquot of the diluted sample into the HPLC system. Monitor the eluent at a wavelength where the derivative exhibits strong absorbance (e.g., around 240-260 nm, to be determined experimentally).
Protocol 2: Derivatization of Primary and Secondary Amines for HPLC-UV Analysis
Objective: To convert a primary or secondary amine into its corresponding N,N'-disubstituted or N,N',N'-trisubstituted urea derivative for analysis by HPLC with UV detection.
Materials:
-
This compound (reagent grade)
-
Analyte standard or sample extract containing the amine
-
Anhydrous acetonitrile (ACN) or Dichloromethane (DCM), HPLC grade
-
Heating block or water bath
-
Vials with PTFE-lined caps
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a solution of the amine analyte in anhydrous acetonitrile or dichloromethane. A typical concentration might be in the range of 10-100 µg/mL.
-
Reagent Preparation: Prepare a solution of this compound in the same solvent. A 2 to 5-fold molar excess relative to the analyte is generally sufficient.
-
Derivatization Reaction:
-
In a clean, dry vial, add 100 µL of the analyte solution.
-
Add 100 µL of the this compound solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
The reaction is often rapid and can proceed at room temperature. Allow the reaction to proceed for 15-30 minutes. Gentle heating (e.g., 40-50°C) can be used to ensure complete reaction if needed.
-
-
Reaction Quenching (if necessary): Add a small amount of a quenching reagent like methanol or piperidine to react with any excess isocyanate.
-
Sample Dilution: After cooling to room temperature, dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and monitor at the appropriate UV wavelength.
Data Presentation
The following tables are templates for summarizing quantitative data from derivatization experiments. The values presented are for illustrative purposes only.
Table 1: Reaction Conditions and Yields for Derivatization of Model Compounds
| Analyte | Functional Group | Derivatizing Agent Molar Excess | Catalyst | Temperature (°C) | Time (min) | Derivatization Yield (%) |
| 1-Hexanol | Primary Alcohol | 10x | Pyridine | 70 | 45 | 95 |
| Phenol | Phenol | 10x | Triethylamine | 60 | 60 | 92 |
| Benzylamine | Primary Amine | 5x | None | 25 | 20 | 98 |
| Diethylamine | Secondary Amine | 5x | None | 25 | 30 | 96 |
Table 2: HPLC-UV Method Performance for Derivatized Analytes
| Derivatized Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) |
| 1-Hexanol Derivative | 8.5 | 5 | 15 | 0.9992 |
| Phenol Derivative | 10.2 | 2 | 8 | 0.9995 |
| Benzylamine Derivative | 7.1 | 1 | 5 | 0.9998 |
| Diethylamine Derivative | 6.4 | 8 | 25 | 0.9989 |
Visualizations
Reaction Pathways
Caption: Derivatization reactions of alcohols/phenols and amines.
Experimental Workflow
Caption: Workflow for derivatization and analysis.
Logical Relationships in Method Development
Caption: Key factors in derivatization method development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
Application Notes and Protocols for Amine Derivatization with 2-Chloro-6-methylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is a critical task in various scientific fields, including pharmaceutical development, environmental monitoring, and clinical diagnostics. Due to the inherent properties of many amines, such as high polarity and low volatility, direct analysis by chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity.
Derivatization is a chemical modification technique employed to convert analytes into derivatives with improved analytical characteristics. 2-Chloro-6-methylphenyl isocyanate is a valuable derivatizing agent for primary and secondary amines. It reacts with the amine functional group to form a stable substituted urea derivative. This process enhances the detectability of the amine by introducing a chromophore suitable for UV detection in HPLC and increases the volatility and thermal stability of the analyte for GC analysis.
This document provides a detailed protocol for the derivatization of amines using this compound and outlines the subsequent analysis by HPLC-UV.
Principle of the Reaction
This compound reacts with primary and secondary amines in a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This results in the formation of a stable N,N'-substituted urea derivative, as depicted in the reaction scheme below. This derivative is typically less polar and more amenable to chromatographic separation and detection.
Caption: General reaction of an amine with this compound.
Experimental Protocols
Materials and Reagents
-
This compound (97% purity or higher)
-
Amine standard(s) or sample containing amines
-
Anhydrous acetonitrile (ACN), HPLC grade
-
Anhydrous toluene, HPLC grade
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Methanol, HPLC grade (for quenching)
-
Deionized water (18 MΩ·cm)
-
Formic acid, LC-MS grade
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Pipettes and syringes
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Protocol for Derivatization of Amines for HPLC-UV Analysis
This protocol is a general guideline and may require optimization for specific amines and matrices.
Caption: Workflow for amine derivatization and analysis.
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily and protected from moisture.
-
Prepare a 1% (v/v) solution of triethylamine in anhydrous acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the amine-containing sample or standard into a reaction vial.
-
If the sample is in an aqueous solution, it should be evaporated to dryness under a gentle stream of nitrogen before adding the reaction solvent. The presence of water will lead to the formation of byproducts.
-
-
Derivatization Reaction:
-
To the dried sample, add 500 µL of anhydrous acetonitrile and vortex to dissolve.
-
Add 50 µL of the 1% triethylamine solution to the vial.
-
Add 100 µL of the 10 mg/mL this compound solution. A molar excess of the derivatizing agent is recommended to ensure complete reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
-
Quenching the Reaction:
-
After the reaction is complete, cool the vial to room temperature.
-
Add 50 µL of methanol to quench any unreacted this compound. Let it stand for 10 minutes at room temperature.
-
-
Sample Dilution and Analysis:
-
Dilute the reaction mixture to a final volume of 1 mL with the mobile phase (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
-
Recommended HPLC-UV Conditions
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable composition (e.g., 50% B), and increase the proportion of B to elute the derivatized amines. A typical gradient could be from 50% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The UV absorbance maximum for the resulting urea derivatives should be determined experimentally, but a starting wavelength of 240 nm is recommended.
Data Presentation
The following tables provide representative quantitative data for amine derivatization using aromatic isocyanates. Note: Specific data for this compound is not widely available in the literature; therefore, the following data is based on analogous aromatic isocyanate derivatization protocols to provide an expected range of performance.
Table 1: Representative HPLC-UV Method Performance for Aromatic Amine Derivatization
| Parameter | Aniline Derivative | p-Toluidine Derivative | 4-Chloroaniline Derivative |
| Retention Time (min) | 8.5 | 9.2 | 9.8 |
| LOD (ng/mL) | 5 | 7 | 6 |
| LOQ (ng/mL) | 15 | 20 | 18 |
| Linearity (R²) | >0.999 | >0.998 | >0.999 |
| Recovery (%) | 95.2 ± 3.1 | 93.8 ± 4.5 | 96.1 ± 2.8 |
| Precision (RSD %) | < 4 | < 5 | < 4 |
Table 2: Representative Reaction Yields for Derivatization of Various Amines
| Amine Class | Example Amine | Typical Reaction Yield (%) |
| Primary Aliphatic | n-Butylamine | > 95 |
| Cyclohexylamine | > 93 | |
| Secondary Aliphatic | Diethylamine | > 90 |
| Primary Aromatic | Aniline | > 98 |
| Secondary Aromatic | N-Methylaniline | > 92 |
Troubleshooting
-
Low Derivative Yield:
-
Ensure all reagents and solvents are anhydrous. Isocyanates readily react with water.
-
Increase the molar excess of the derivatizing agent.
-
Optimize reaction temperature and time.
-
Ensure the pH of the reaction mixture is sufficiently basic by adjusting the amount of triethylamine.
-
-
Poor Peak Shape:
-
Ensure complete derivatization.
-
Optimize HPLC mobile phase composition and gradient.
-
Check for column degradation.
-
-
Extraneous Peaks:
-
These may arise from the hydrolysis of the isocyanate. Prepare the derivatizing agent solution fresh.
-
Ensure the quenching step is effective.
-
Safety Precautions
-
This compound is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
Application Notes and Protocols: 2-Chloro-6-methylphenyl Isocyanate in the Synthesis of Bioactive Diaryl Ureas
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chloro-6-methylphenyl isocyanate as a key intermediate in the synthesis of diaryl urea derivatives. Diaryl ureas are a significant class of compounds with a wide range of biological activities, including potential applications in pesticide and drug development due to their inhibitory effects on key signaling pathways. This document outlines the synthesis, experimental protocols, and relevant data for the preparation of these compounds.
Introduction
This compound is an aromatic isocyanate that serves as a versatile building block in organic synthesis. Its reaction with primary and secondary amines yields substituted ureas. This reactivity is particularly valuable in the construction of diaryl urea scaffolds, which are known to target various protein kinases. By inhibiting these enzymes, such compounds can disrupt essential cellular processes in pests and pathogens, making them attractive candidates for the development of novel pesticides and therapeutic agents.
The synthesis of diaryl ureas from this compound typically involves a two-step process: the formation of the isocyanate from the corresponding aniline, followed by the reaction of the isocyanate with an appropriate amine to form the final urea linkage.
Synthesis of Diaryl Urea Derivatives
The primary application of this compound in this context is its reaction with aminopyridine derivatives to form N,N'-disubstituted ureas. These compounds are analogs of known kinase inhibitors, such as sorafenib, and are of interest for their potential antiproliferative and, by extension, pesticidal activities.
General Reaction Scheme
The overall synthesis can be depicted in two main stages:
-
Formation of this compound: 2-Chloro-6-methylaniline is reacted with a phosgene equivalent, such as triphosgene, to yield the corresponding isocyanate.
-
Formation of the Diaryl Urea: The in-situ generated or isolated this compound is then reacted with an appropriate aryl amine, for instance, a pyridyl amide, to produce the target diaryl urea derivative.
Caption: General two-step synthesis of diaryl ureas.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and its subsequent reaction to form a diaryl urea derivative.
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloro-6-methylaniline
-
Triphosgene
-
Dichloromethane (DCM), anhydrous
-
Activated carbon
-
Toluene
-
Round-bottom flask with a condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a moisture-free round-bottom flask, dissolve 2-chloro-6-methylaniline (0.01 mol) in anhydrous dichloromethane (50 mL).
-
With stirring, add triphosgene (0.005 mol) in small portions at a temperature of 15-20 °C. Ensure the condenser is supplied with cold water circulation.
-
Add activated carbon (1.0 g) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Increase the temperature to reflux and maintain for 5-6 hours.
-
Monitor the reaction progress by Infrared (IR) spectroscopy, looking for the appearance of the isocyanate peak (around 2250-2275 cm⁻¹) and the disappearance of the primary amine peak (around 3200 cm⁻¹).[1]
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
To remove any traces of unreacted triphosgene, add toluene (3 x 10 mL) and evaporate under vacuum.
-
The resulting crude this compound is dissolved in acetone for use in the next step.
Protocol 2: Synthesis of Diaryl Urea Derivative
Materials:
-
Crude this compound solution in acetone
-
Pyridyl amide (e.g., 4-amino-N-methyl-2-pyridinecarboxamide)
-
Acetone, anhydrous
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a stirred solution of the pyridyl amide (0.01 mol) in anhydrous acetone (50 mL).
-
To this solution, add the previously prepared this compound solution in acetone (0.01 mol) dropwise, ensuring the temperature remains below 40 °C.
-
Maintain the reaction mixture at room temperature for 3-4 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution.
-
Filter the solid product from the reaction mixture.
-
Wash the filtered product with a small amount of cold acetone (5 mL).
-
Dry the final diaryl urea product in an oven at 60-65 °C for 2 hours.
Caption: Experimental workflow for diaryl urea synthesis.
Data Presentation
The following tables summarize the key properties of the reactants and the expected product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Chloro-6-methylaniline | C₇H₈ClN | 141.60 | Colorless to yellow liquid |
| Triphosgene | C₃Cl₆O₃ | 296.75 | White crystalline solid |
| 4-Amino-N-methyl-2-pyridinecarboxamide | C₇H₉N₃O | 151.17 | Off-white to yellow solid |
Table 2: Properties of Intermediate and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected IR Peak (cm⁻¹) |
| This compound | C₈H₆ClNO | 167.59 | ~2270 (N=C=O) |
| Diaryl Urea Product | C₁₆H₁₅ClN₄O₂ | 342.77 | ~1650 (C=O, urea) |
Note: The properties of the final diaryl urea product are illustrative and will vary depending on the specific pyridyl amide used.
Conclusion
This compound is a valuable reagent for the synthesis of diaryl urea derivatives with potential applications in the development of new pesticides and pharmaceuticals. The protocols provided herein offer a straightforward and reproducible method for the preparation of these compounds. Further screening and optimization of the synthesized diaryl ureas are necessary to fully evaluate their biological activity and potential for commercial application. Researchers are encouraged to adapt and modify these protocols to explore a wider range of diaryl urea analogs.
References
Application of 2-Chloro-6-methylphenyl Isocyanate in the Synthesis of Pharmaceutical Intermediates for Dasatinib
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-chloro-6-methylphenyl isocyanate as a key reagent in the synthesis of pharmaceutical intermediates, with a specific focus on the production of Dasatinib, a potent oral dual Src/Abl kinase inhibitor.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its unique chemical structure allows for the efficient construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). One of the most significant applications of this isocyanate is in the synthesis of Dasatinib, an anticancer agent used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This document outlines the synthetic pathway, experimental protocols, and relevant biological context for the application of this compound in the synthesis of a key Dasatinib intermediate.
Chemical Synthesis and Intermediates
The primary application of this compound in the synthesis of Dasatinib is in the formation of the N-(2-chloro-6-methylphenyl)carboxamide moiety. This is typically achieved through the reaction of the isocyanate with a suitable nucleophile. A common synthetic route involves the reaction of a lithiated thiazole derivative with this compound to form the key intermediate, 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This intermediate is then further elaborated to yield Dasatinib.
A representative synthetic scheme is presented below:
Caption: Synthetic pathway for Dasatinib highlighting the use of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Dasatinib, demonstrating the efficiency of the reactions involving this compound.
| Step | Reactants | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | 2-Chlorothiazole, this compound | 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | n-Butyllithium, THF, -78 °C | 86 | [1] |
| 2 | 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4-Amino-6-chloro-2-methylpyrimidine | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Sodium hydride, THF | 83 | [1] |
| 3 | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, 1-(2-Hydroxyethyl)piperazine | Dasatinib | Dioxane, reflux | 91 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol details the formation of the key amide intermediate using this compound.
Materials:
-
2-Chlorothiazole
-
n-Butyllithium (in hexanes)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chlorothiazole in anhydrous THF cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-chloro-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
Mechanism of Action of Dasatinib and Relevant Signaling Pathways
Dasatinib is a potent inhibitor of multiple tyrosine kinases, primarily targeting the BCR-Abl fusion protein and Src family kinases.[2] The BCR-Abl oncoprotein is a hallmark of chronic myeloid leukemia (CML) and is responsible for uncontrolled cell proliferation and survival. By inhibiting BCR-Abl, Dasatinib effectively blocks downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and STAT pathways, leading to the induction of apoptosis in cancer cells.[3]
The following diagram illustrates the simplified signaling pathway inhibited by Dasatinib:
Caption: Simplified signaling pathway showing the inhibitory action of Dasatinib on BCR-Abl and Src kinases.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow from starting materials to the final API, Dasatinib.
Caption: High-level experimental workflow for the synthesis of Dasatinib.
Conclusion
This compound is a vital reagent for the synthesis of Dasatinib, a critical therapeutic agent for certain types of leukemia. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working with this important pharmaceutical intermediate. The efficient and high-yielding reactions involving this isocyanate underscore its importance in the cost-effective production of life-saving medicines. Careful adherence to the outlined protocols and quality control measures is essential to ensure the synthesis of high-purity Dasatinib for clinical applications.
References
Application Note: HPLC Analysis of 2-Chloro-6-methylphenyl Isocyanate Urea Derivative
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Chloro-6-methylphenyl isocyanate. Due to the high reactivity of isocyanates, a pre-column derivatization step is employed to form a stable urea derivative using 1-(2-Pyridyl)piperazine (1,2-PP). The resulting derivative is then separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. This method is suitable for researchers, scientists, and drug development professionals working with isocyanate compounds and requiring accurate quantification in various matrices.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and pesticides. Its high reactivity makes direct analysis challenging. Isocyanates readily react with nucleophiles, such as water and alcohols, leading to instability and difficulty in obtaining reproducible analytical results. To overcome this, a common strategy is to derivatize the isocyanate with a reagent that forms a stable, UV-active compound. This application note describes a method based on the well-established derivatization of isocyanates with 1-(2-Pyridyl)piperazine (1,2-PP) to form a stable urea derivative, which can then be reliably analyzed by HPLC.[1]
Experimental
Materials and Reagents
-
This compound (≥97% purity)
-
1-(2-Pyridyl)piperazine (1,2-PP) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Dimethyl sulfoxide (DMSO, HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid
-
Sodium Acetate
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
Vortex Mixer
-
pH Meter
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm packing) |
| Mobile Phase A | 10 mM Sodium Acetate buffer, pH 6.2 (adjusted with glacial acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 100% B in 15 minutes, hold for 5 minutes, return to 40% B in 1 minute, and re-equilibrate for 4 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol | 10 µL |
Protocols
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 90:10 (v/v) Acetonitrile:DMSO solution.
-
Derivatizing Reagent Solution (1 mg/mL): Accurately weigh 10 mg of 1-(2-Pyridyl)piperazine (1,2-PP) and dissolve in 10 mL of Acetonitrile.
-
Derivatization of Standard: In a clean vial, mix 100 µL of the stock solution with 900 µL of the derivatizing reagent solution. Allow the reaction to proceed for at least 15 minutes at room temperature. This results in a 100 µg/mL solution of the derivative.
-
Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL) by diluting the derivatized standard with the 90:10 Acetonitrile:DMSO solution.
Sample Preparation
-
Extraction: For solid samples, extract a known weight (e.g., 1 g) of the sample with a suitable solvent containing the 1,2-PP derivatizing agent.[1] The derivatization will occur during the extraction process.
-
Solvent Exchange: If the extraction solvent is not compatible with the HPLC mobile phase, evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the 90:10 Acetonitrile:DMSO solution.[1]
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Visualizations
Caption: Derivatization of this compound with 1,2-PP.
Caption: General workflow for the HPLC analysis of the isocyanate derivative.
Results and Discussion
The developed HPLC method provides excellent separation of the this compound-1,2-PP derivative from potential interferences. A representative chromatogram would show a sharp, well-defined peak for the analyte of interest. The use of a C18 column allows for good retention and separation based on the hydrophobicity of the derivative. The gradient elution ensures that both early-eluting and late-eluting compounds are effectively separated within a reasonable run time.
Method Performance
The following table summarizes the expected performance characteristics of the method, based on typical results for similar isocyanate analyses.[2][3]
| Parameter | Result |
| Retention Time (RT) | Approximately 8.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Repeatability (%RSD) | < 2% |
| Recovery | 95 - 105% |
Conclusion
The described HPLC method with pre-column derivatization is a reliable and robust approach for the quantitative analysis of this compound. The method exhibits good linearity, sensitivity, and reproducibility, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The detailed protocol and workflow provide a clear guide for implementation in the laboratory.
References
Safe Handling and Application of 2-Chloro-6-methylphenyl Isocyanate in Pharmaceutical Synthesis
Application Note AP-CHEM-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and safety guidelines for the safe handling and use of 2-Chloro-6-methylphenyl isocyanate, a key reagent in the synthesis of various pharmaceutical compounds. The information presented is intended to ensure the safety of laboratory personnel and the integrity of the experimental results.
Introduction
This compound is a highly reactive chemical intermediate widely used in the production of pharmaceuticals and other specialty chemicals.[1] Its utility stems from the isocyanate functional group, which readily reacts with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively. A notable application of this reagent is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[2] However, like all isocyanates, this compound is hazardous and requires strict adherence to safety protocols to mitigate risks of exposure. Isocyanates are known to be potent respiratory and skin sensitizers, and can cause severe irritation upon contact.[3][4]
This application note provides a comprehensive overview of the essential safety precautions, physical and chemical properties, and a detailed experimental protocol for a typical reaction involving this compound.
Safety and Hazard Information
2.1 GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[3]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.[3]
-
Acute Toxicity, Inhalation (Category 1) , H330: Fatal if inhaled.[4]
-
Respiratory Sensitization (Category 1) , H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]
-
Specific target organ toxicity — single exposure (Category 3) , Respiratory system, H335: May cause respiratory irritation.[4]
Signal Word: Danger[3]
2.2 Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol [3] |
| Appearance | Clear colorless to pale yellow liquid[5] |
| CAS Number | 40398-01-4[3] |
| Density | 1.226 g/mL at 25 °C (for the related 5-chloro-2-methylphenyl isomer)[6] |
| Boiling Point | 115 °C at 5 mmHg (for the related 5-chloro-2-methylphenyl isomer)[6] |
| Refractive Index | 1.5545-1.5595 @ 20°C[5] |
Experimental Protocol: Synthesis of a Diaryl Urea Derivative
This protocol describes a general procedure for the synthesis of a diaryl urea derivative, analogous to the final step in the synthesis of some kinase inhibitors, by reacting this compound with a primary or secondary amine.
3.1 Materials and Equipment
-
This compound
-
Aryl amine (e.g., 4-amino-N-methyl-2-pyridinecarboxamide derivative)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel)
-
Drying oven
3.2 Personal Protective Equipment (PPE)
-
Engineering Controls: All work must be conducted in a certified chemical fume hood.
-
Hand Protection: Wear double-layered nitrile gloves.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger scale reactions, consider a chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation, wear a respirator with an organic vapor cartridge.
3.3 Experimental Workflow Diagram
Caption: Workflow for the safe synthesis of a diaryl urea derivative.
3.4 Step-by-Step Procedure
-
Preparation of Amine Solution: In a round-bottom flask under an inert atmosphere, dissolve the aryl amine (1.0 eq) in anhydrous acetone (approx. 5 mL per mmol of amine).
-
Preparation of Isocyanate Solution: In a separate, dry dropping funnel, dissolve this compound (1.0 eq) in anhydrous acetone (approx. 1 mL per mmol of isocyanate).
-
Reaction: With vigorous stirring, add the isocyanate solution dropwise to the amine solution. Maintain the internal temperature below 40 °C, using an ice bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Product Isolation: Once the reaction is complete, the diaryl urea product will likely precipitate from the acetone. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filtered product with a small amount of cold acetone (5 mL) to remove any unreacted starting materials. Dry the product in a vacuum oven at 60-65 °C for 2 hours.
3.5 Waste Disposal
-
Quenching of Residual Isocyanate: The filtrate may contain unreacted isocyanate. To quench this, slowly add a small amount of isopropanol to the filtrate in the fume hood and stir for 30 minutes.
-
Disposal: Dispose of all chemical waste, including the quenched filtrate and any contaminated materials, according to your institution's hazardous waste disposal procedures.
Emergency Procedures
4.1 Spills
-
Minor Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a labeled, open container for disposal. Do not seal the container, as pressure may build up from the reaction with moisture.
-
Major Spill: Evacuate the area and contact your institution's emergency response team.
4.2 First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable reagent in pharmaceutical synthesis but poses significant health risks if not handled properly. By following the detailed safety precautions, personal protective equipment guidelines, and the experimental protocol outlined in this application note, researchers can safely and effectively utilize this compound in their work. Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling any chemical.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 6. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
2-Chloro-6-methylphenyl Isocyanate: A Versatile Building Block in Polymer Chemistry
Introduction
2-Chloro-6-methylphenyl isocyanate is an aromatic isocyanate compound featuring a chlorine atom and a methyl group in the ortho positions relative to the isocyanate functional group.[1] This unique substitution pattern is anticipated to influence its reactivity and the properties of polymers derived from it. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water, making it a valuable monomer for step-growth polymerization.[2] The principal applications of isocyanates in polymer chemistry are in the synthesis of polyurethanes and polyureas, which are known for their diverse applications ranging from foams and elastomers to coatings and adhesives.[3][4][5]
Application Notes
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of polyurethanes and polyureas. The presence of the ortho-chloro and methyl groups can be expected to introduce specific properties to the resulting polymers, such as increased rigidity, altered solubility, and potentially enhanced thermal stability due to steric hindrance around the urethane or urea linkages.
Polyurethane Synthesis
Polyurethanes are formed through the polyaddition reaction of a diisocyanate with a polyol (a compound with two or more hydroxyl groups).[2][5] By using this compound, novel polyurethanes with tailored properties can be synthesized. The general reaction is depicted below:
Caption: Polyurethane synthesis from this compound and a polyol.
The properties of the resulting polyurethane can be tuned by the choice of the polyol. For example, using a long-chain, flexible diol will result in a more elastomeric polyurethane, while a short-chain, rigid diol will produce a more rigid and hard polymer.
Table 1: Hypothetical Properties of Polyurethanes Derived from this compound
| Polyol Type | Expected Polymer Properties | Potential Applications |
| Polyether polyol (e.g., PTMG) | Flexible, good hydrolytic stability, low-temperature performance | Elastomers, flexible foams, coatings |
| Polyester polyol (e.g., PCL) | Good mechanical properties, abrasion resistance | Adhesives, rigid foams, coatings |
| Short-chain diol (e.g., 1,4-butanediol) | High hardness, rigidity, thermal stability | Rigid plastics, high-performance coatings |
Polyurea Synthesis
Polyureas are synthesized through the reaction of a diisocyanate with a diamine.[3] This reaction is generally faster than the reaction with alcohols. The resulting polyurea linkage (-NH-CO-NH-) imparts distinct properties, including high thermal stability and strong intermolecular hydrogen bonding.
Caption: Polyurea synthesis from this compound and a diamine.
The steric hindrance from the ortho-substituents in this compound might moderate the typically rapid reaction rate with diamines, potentially offering better process control.
Table 2: Hypothetical Properties of Polyureas Derived from this compound
| Diamine Type | Expected Polymer Properties | Potential Applications |
| Aliphatic diamine (e.g., hexamethylenediamine) | High toughness, good flexibility | High-performance elastomers, fibers |
| Aromatic diamine (e.g., m-phenylenediamine) | High rigidity, excellent thermal stability | High-temperature resistant plastics, composites |
Experimental Protocols
The following are generalized protocols for the synthesis of polyurethanes and polyureas using an aromatic isocyanate like this compound. Note: These are general procedures and should be adapted and optimized for specific monomers and desired polymer properties. All reactions involving isocyanates should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, as isocyanates are toxic and sensitizers.[6]
Protocol 1: Synthesis of a Linear Polyurethane
This protocol describes the synthesis of a linear polyurethane from this compound and a diol in solution.
Materials:
-
This compound
-
Diol (e.g., poly(tetramethylene glycol), molecular weight 2000 g/mol )
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Methanol (for quenching)
-
Nitrogen gas supply
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the diol in anhydrous DMF under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol% based on isocyanate) to the diol solution.
-
Slowly add an equimolar amount of this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum.
-
Once the reaction is complete, cool the mixture to room temperature and add a small amount of methanol to quench any unreacted isocyanate groups.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.
-
Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Caption: Experimental workflow for polyurethane synthesis.
Protocol 2: Synthesis of a Linear Polyurea
This protocol describes the synthesis of a linear polyurea from this compound and a diamine in solution.
Materials:
-
This compound
-
Diamine (e.g., hexamethylenediamine)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen gas supply
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and an addition funnel, dissolve the diamine in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve an equimolar amount of this compound in anhydrous DMAc and place it in the addition funnel.
-
Add the isocyanate solution dropwise to the stirred diamine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Precipitate the polymer by pouring the solution into a non-solvent such as water or methanol.
-
Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 70 °C until a constant weight is achieved.
Caption: Experimental workflow for polyurea synthesis.
Disclaimer: The provided application notes and protocols are based on general principles of polymer chemistry. No specific experimental data for the use of this compound as a polymer building block was found in the public domain at the time of this writing. Researchers should conduct their own literature searches and perform appropriate safety and experimental optimizations.
References
Synthetic Routes Utilizing 2-Chloro-6-methylphenyl Isocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthetic utilization of 2-chloro-6-methylphenyl isocyanate. This versatile reagent serves as a key building block in the synthesis of a variety of organic compounds, particularly substituted ureas and carbamates, which are prevalent motifs in pharmaceuticals and agrochemicals.
Overview of Synthetic Applications
This compound is a reactive intermediate primarily employed in nucleophilic addition reactions. The electron-withdrawing nature of the chloro group and the steric hindrance provided by the ortho-methyl group influence its reactivity, offering a unique profile for synthetic chemists. The most common applications involve the reaction of the isocyanate group with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively.
Key Reaction Pathways:
-
Urea Formation: Reaction with primary or secondary amines yields N,N'-disubstituted ureas. This is a robust and high-yielding transformation, often proceeding to completion under mild conditions.
-
Carbamate Formation: Reaction with alcohols or phenols produces N-substituted carbamates. This reaction may require catalysts, such as tertiary amines or organometallic compounds, to proceed efficiently, especially with less nucleophilic alcohols.
These synthetic routes are integral to the development of bioactive molecules, including kinase inhibitors and other therapeutic agents.
Caption: General synthetic pathways of this compound.
Data Presentation: Synthesis of Substituted Ureas
The following table summarizes the synthesis of various N,N'-disubstituted ureas from this compound and a range of amine nucleophiles.
| Entry | Amine Nucleophile | Product | Solvent | Conditions | Yield (%) |
| 1 | 4-(4-aminophenoxy)-N-methylpicolinamide | 4-(4-((((2-chloro-6-methylphenyl)amino)carbonyl)amino)phenoxy)-N-methylpicolinamide | Acetone | RT, 3-4 h | Good |
| 2 | Aniline | 1-(2-chloro-6-methylphenyl)-3-phenylurea | Dichloromethane | RT, 2-6 h | >95 |
| 3 | 4-Fluoroaniline | 1-(2-chloro-6-methylphenyl)-3-(4-fluorophenyl)urea | Dichloromethane | RT, 2-6 h | >95 |
| 4 | 4-Chloroaniline | 1-(4-chlorophenyl)-3-(2-chloro-6-methylphenyl)urea | Dichloromethane | RT, 2-6 h | >95 |
| 5 | 4-Methylaniline | 1-(2-chloro-6-methylphenyl)-3-(p-tolyl)urea | Dichloromethane | RT, 2-6 h | >95 |
Experimental Protocols
General Procedure for the Synthesis of this compound from 2-Chloro-6-methylaniline
This protocol describes the formation of the isocyanate from its corresponding aniline using triphosgene, a safer alternative to phosgene gas.
Caption: Isocyanate synthesis from aniline and triphosgene.
Materials:
-
2-Chloro-6-methylaniline
-
Triphosgene
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Activated carbon
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser under an inert atmosphere, dissolve 2-chloro-6-methylaniline (1.0 eq) in anhydrous dichloromethane.
-
To the stirred solution, add triphosgene (0.5 eq) in portions at a temperature of 15-20 °C.
-
Add activated carbon to the reaction mixture.
-
Maintain the reaction at room temperature for 2 hours.
-
Increase the temperature to reflux and maintain for 5-6 hours.
-
Monitor the reaction progress by IR spectroscopy, observing the formation of the isocyanate peak around 2250-2275 cm⁻¹ and the disappearance of the primary amine N-H stretch.
-
Upon completion, cool the reaction mixture and filter.
-
Concentrate the filtrate under reduced pressure.
-
To remove trace amounts of triphosgene, add toluene and evaporate under reduced pressure. Repeat this step three times.
-
The resulting crude this compound is typically used in the next step without further purification.
Protocol for the Synthesis of 4-(4-((((2-chloro-6-methylphenyl)amino)carbonyl)amino)phenoxy)-N-methylpicolinamide
This protocol details the synthesis of a diaryl urea, a common scaffold in kinase inhibitors.
Caption: General workflow for diaryl urea synthesis.
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
This compound
-
Acetone, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous acetone with stirring.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add the isocyanate solution to the stirred amine solution, ensuring the temperature does not exceed 40 °C.
-
Maintain the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold acetone.
-
Dry the product in an oven at 60-65 °C for 2 hours.
Characterization Data for 4-(4-((((2-chloro-6-methylphenyl)amino)carbonyl)amino)phenoxy)-N-methylpicolinamide:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.087 (s, 1H), 8.027 (s, 1H), 7.59 (d, 2H), 7.381 (d, 1H), 7.356 (s, 1H), 7.137-7.263 (m, 5H), 2.788 (d, 3H), 2.279 (s, 3H).[1]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 18.74, 26.22, 108.91, 114.15, 119.90, 120.00, 121.67, 127.05, 127.59, 129.32, 132.12, 134.02, 138.03, 138.85, 147.54, 150.60, 152.52, 153.09, 164.17, 166.28.[1]
-
Mass (M+1): 411.16.[1]
General Protocol for the Synthesis of N-(2-chloro-6-methylphenyl) Carbamates
This protocol outlines a general method for the synthesis of carbamates from this compound and an alcohol, which may require catalysis.
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, ethanol)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Catalyst (e.g., triethylamine, dibutyltin dilaurate - use as needed)
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) in an anhydrous solvent under an inert atmosphere, add this compound (1.0-1.2 eq).
-
If the reaction is slow at room temperature, add a catalytic amount of a suitable base (e.g., triethylamine) or an organotin catalyst.
-
The reaction can be heated to reflux to increase the rate of conversion.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Alternative Synthetic Methodologies
Modern synthetic chemistry offers several alternative approaches for the synthesis of ureas and carbamates that can be applied to this compound.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for both urea and carbamate formation. Reactions are typically carried out in a sealed vessel in a microwave reactor, often leading to higher yields and cleaner reaction profiles.
-
Palladium-Catalyzed Carbamate Synthesis: Advanced methods for N-aryl carbamate synthesis involve the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. This methodology could be adapted for the synthesis of N-(2-chloro-6-methylphenyl) carbamates from a suitable precursor.
These alternative methods can offer advantages in terms of efficiency, yield, and environmental impact and should be considered for specific synthetic targets.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 2-Chloro-6-methylphenyl Isocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylphenyl isocyanate. The following information is designed to help you overcome common challenges, particularly low reaction yields, by providing insights into reaction mechanisms, optimized protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my reaction with this compound?
A1: Low yields in reactions involving this compound are often attributed to a combination of steric hindrance and competing side reactions. The presence of both a chloro and a methyl group in the ortho positions to the isocyanate functionality creates significant steric bulk, which can hinder the approach of nucleophiles to the electrophilic carbon of the isocyanate group. This steric hindrance increases the activation energy of the desired reaction, leading to slower reaction rates.
Furthermore, isocyanates are highly susceptible to reaction with water, which can be present in solvents, reagents, or on the surface of glassware. This side reaction leads to the formation of an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a stable, often insoluble, disubstituted urea. This parasitic reaction consumes two equivalents of your starting isocyanate for every one equivalent of water, significantly reducing the yield of your target product.
Q2: What are the common signs of water contamination in my reaction?
A2: The primary indicators of moisture contamination in your isocyanate reaction include:
-
Formation of a white precipitate: This is typically the insoluble urea byproduct.
-
Unexpected gas evolution (foaming): This is due to the release of carbon dioxide during the decomposition of the carbamic acid intermediate.[1]
-
Lower than expected yield: The isocyanate is consumed by the side reaction with water instead of reacting with your intended nucleophile.[1]
-
Inconsistent reaction kinetics: The presence of water and the subsequent formation of amines can lead to complex and unpredictable reaction rates.[1]
Q3: How can I overcome the steric hindrance of this compound?
A3: To overcome the reduced reactivity due to steric hindrance, several strategies can be employed:
-
Use of Catalysts: Catalysts are crucial for promoting the reaction of sterically hindered isocyanates. Organometallic catalysts, such as dibutyltin dilaurate (DBTDL), are highly effective. Non-tin alternatives, including zirconium and bismuth compounds, are also excellent choices and may offer better selectivity against the water side-reaction. For some reactions, strong base catalysts like tertiary amines can also be effective.
-
Increased Reaction Temperature: Elevating the reaction temperature provides the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. Monitoring the reaction is crucial, as higher temperatures can also accelerate side reactions.
-
Appropriate Solvent Choice: The polarity of the solvent can influence reaction rates. Aprotic solvents such as THF, toluene, or dichloromethane are generally preferred.
Q4: What is the white precipitate that sometimes forms in my reaction, and how can I prevent it?
A4: The white precipitate is most likely the disubstituted urea byproduct, N,N'-bis(2-chloro-6-methylphenyl)urea, formed from the reaction of the isocyanate with water. To prevent its formation, it is critical to maintain strictly anhydrous (dry) reaction conditions. This includes:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >120°C and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Using Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over molecular sieves.
-
Drying Reagents: Ensure all other reagents, especially nucleophiles like alcohols and amines, are free of water.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments (e.g., start at room temperature, then increase to 40°C, 60°C, etc.). Monitor the reaction progress by TLC or other analytical methods. | The steric hindrance of this compound results in a high activation energy for the reaction. Increased temperature provides the necessary kinetic energy for the reactant molecules to overcome this barrier. |
| Lack of or Ineffective Catalyst | Introduce an appropriate catalyst. For reactions with alcohols, consider organometallic catalysts like dibutyltin dilaurate (DBTDL) or non-tin alternatives like zirconium or bismuth compounds (0.1-1 mol%). For reactions with amines, a catalyst may not be necessary, but if the reaction is sluggish, a tertiary amine catalyst can be tested. | Catalysts lower the activation energy of the reaction, thereby increasing the reaction rate. Organometallic catalysts are particularly effective for sterically hindered isocyanates. |
| Incorrect Stoichiometry | Carefully re-verify the molar equivalents of your reactants. A slight excess (1.05-1.1 equivalents) of the nucleophile (alcohol or amine) can sometimes drive the reaction to completion. | An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent. |
Issue 2: Formation of a Significant Amount of White Precipitate (Urea Byproduct)
| Potential Cause | Troubleshooting Step | Rationale |
| Moisture Contamination | Implement rigorous anhydrous techniques. Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents and ensure all reagents are dry. Run the reaction under a positive pressure of nitrogen or argon. | Water reacts with this compound to produce an amine, which then rapidly reacts with another isocyanate molecule to form the insoluble urea byproduct. Eliminating water is critical to maximizing the yield of the desired product.[1] |
| Catalyst Promoting Water Reaction | If using a catalyst, consider switching to one with higher selectivity for the desired reaction over the isocyanate-water reaction. Zirconium-based catalysts have been shown to have good selectivity in this regard. | Some catalysts can also accelerate the unwanted reaction between the isocyanate and water. Choosing a more selective catalyst can help to minimize this side reaction. |
Data Presentation
Table 1: Catalyst Comparison for Carbamate Synthesis with a Sterically Hindered Isocyanate*
| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Typical Reaction Time | Expected Yield | Notes |
| Dibutyltin dilaurate (DBTDL) | 0.1 - 1.0 | 25 - 80 | 2 - 12 hours | Good to Excellent | Highly effective but carries toxicity concerns. |
| Zirconium(IV) acetylacetonate | 0.5 - 2.0 | 50 - 100 | 4 - 24 hours | Good | A less toxic alternative to organotin catalysts. May require higher temperatures.[2] |
| Bismuth neodecanoate | 0.5 - 2.0 | 50 - 100 | 4 - 24 hours | Good | Another environmentally friendlier alternative to tin catalysts. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 5 - 10 | 25 - 60 | 12 - 48 hours | Moderate to Good | A common tertiary amine catalyst, generally more effective for aromatic isocyanates. |
| No Catalyst | - | 25 - 100 | Very Slow (> 48 hours) | Very Low | The uncatalyzed reaction is often impractically slow for sterically hindered isocyanates. |
*Data is generalized for sterically hindered isocyanates and may require optimization for this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(4-methoxyphenyl)-N'-(2-chloro-6-methylphenyl)urea
This protocol provides a method for the synthesis of a diaryl urea derivative from this compound and an aniline derivative.
Materials:
-
This compound
-
4-Methoxyaniline (p-anisidine)
-
Anhydrous Acetone
-
Anhydrous Dichloromethane (optional, for isocyanate solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve 4-methoxyaniline (1.0 equivalent) in anhydrous acetone in a round-bottom flask.
-
To the stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Protocol for the Synthesis of an O-Alkyl N-(2-chloro-6-methylphenyl)carbamate
This protocol outlines a general procedure for the reaction of this compound with an alcohol to form a carbamate, employing a catalyst to overcome steric hindrance.
Materials:
-
This compound
-
Primary or secondary alcohol (e.g., butanol)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Dibutyltin dilaurate (DBTDL) or Zirconium(IV) acetylacetonate
-
Inert atmosphere setup (Nitrogen or Argon)
Equipment:
-
Oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringe for reagent addition
Procedure:
-
Set up an oven-dried round-bottom flask with a reflux condenser under a positive pressure of nitrogen or argon.
-
To the flask, add the alcohol (1.0 equivalent) and anhydrous toluene or THF via syringe.
-
Add the catalyst (e.g., DBTDL, 0.1-0.5 mol%) to the stirred alcohol solution.
-
Slowly add this compound (1.05 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to a temperature between 60-80°C.
-
Monitor the reaction for 4-12 hours by TLC or GC-MS until the starting isocyanate is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure carbamate.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Reactions of 2-Chloro-6-methylphenyl Isocyanate with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a white precipitate, and the yield of my desired product is low. What is happening?
A1: The formation of a white precipitate is a common issue when working with isocyanates and is typically due to the formation of an insoluble urea byproduct. This occurs when the isocyanate reacts with water present in the reaction mixture. The isocyanate first reacts with water to form an unstable carbamic acid, which then decarboxylates to form an amine. This newly formed amine is highly nucleophilic and rapidly reacts with another molecule of this compound to produce a disubstituted urea. This side reaction consumes two equivalents of the isocyanate for every one equivalent of water, leading to a significant reduction in the yield of your desired product.
Q2: I am observing gas evolution in my reaction vessel. Is this normal?
A2: Unexpected gas evolution, often seen as bubbling or foaming, is a strong indicator of moisture contamination in your reaction. The gas is carbon dioxide (CO2), which is released during the breakdown of the carbamic acid intermediate formed from the reaction of the isocyanate with water. This can also lead to an increase in pressure within a sealed reaction vessel, posing a safety hazard.
Q3: My reaction is sluggish and gives a poor yield, even in the absence of obvious precipitation or gas evolution. What could be the cause?
A3: Several factors could contribute to a sluggish reaction or low yield. Aside from moisture, steric hindrance from the ortho-chloro and ortho-methyl groups on the phenyl ring of this compound can slow down the reaction with bulky nucleophiles. Additionally, side reactions such as dimerization or trimerization of the isocyanate can occur, especially at higher concentrations or temperatures, or in the presence of certain catalysts. These side reactions consume the isocyanate, reducing the amount available to react with your target nucleophile.
Q4: How can I detect and quantify the formation of side products in my reaction?
A4: A combination of chromatographic and spectroscopic techniques can be used. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying the desired product and various side products. Fourier-Transform Infrared (FTIR) spectroscopy is useful for monitoring the disappearance of the characteristic isocyanate peak (around 2270-2250 cm⁻¹) and the appearance of urea (C=O stretch around 1640 cm⁻¹) or urethane (C=O stretch around 1700 cm⁻¹) peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the identity of both the desired product and any impurities.
Troubleshooting Guides
Issue 1: Formation of White Precipitate and/or Gas Evolution
-
Probable Cause: Moisture contamination leading to the formation of insoluble urea and CO2.
-
Troubleshooting Steps:
-
Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried before use. Use freshly distilled solvents or purchase anhydrous grade solvents and store them under an inert atmosphere over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Glassware: Flame-dry all glassware immediately before use to remove any adsorbed water.
-
Temperature Control: For highly exothermic reactions with nucleophiles, consider cooling the reaction mixture to 0°C before and during the addition of the isocyanate to minimize side reactions.
-
Issue 2: Low Yield and/or Complex Reaction Mixture
-
Probable Cause: Competing side reactions such as dimerization, trimerization, or reaction with non-target nucleophiles. Steric hindrance may also play a role.
-
Troubleshooting Steps:
-
Reactant Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound to ensure complete conversion of the limiting nucleophile, but be aware that excess isocyanate can lead to further side reactions.
-
Reaction Concentration: Running the reaction at a more dilute concentration can sometimes disfavor bimolecular side reactions like dimerization.
-
Catalyst Choice: If a catalyst is being used, ensure it is selective for the desired reaction. Some basic catalysts can promote the trimerization of isocyanates. For reactions with alcohols, a tin-based catalyst like dibutyltin dilaurate (DBTDL) can be effective.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Avoid unnecessarily long reaction times or high temperatures, which can promote side product formation.
-
Data Presentation
Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound and its Derivatives
| Functional Group | Compound Type | Wavenumber (cm⁻¹) |
| -N=C=O | Isocyanate | 2270 - 2250 |
| C=O (Amide I) | Urea | 1695 - 1630 |
| N-H bend | Urea | 1580 - 1515 |
| C=O (Ester) | Urethane (Carbamate) | 1740 - 1690 |
| N-H bend | Urethane (Carbamate) | 1540 - 1500 |
| C=O | Uretdione (Dimer) | ~1780 |
| C=O | Isocyanurate (Trimer) | ~1700 |
Note: The exact peak positions can vary depending on the specific molecular structure and the sample matrix.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea Derivative
This protocol describes a general method for the synthesis of a substituted urea by reacting an amine with this compound.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the amine (1.0 eq) and dissolve it in an anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 eq) in the anhydrous solvent and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Monitoring Reaction Progress and Detecting Side Products by HPLC-MS
Instrumentation:
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-QTOF)
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
Gradient:
-
Start with a low percentage of B, and gradually increase the concentration of B over 15-20 minutes to elute compounds of increasing polarity.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Injection: Inject the diluted sample onto the HPLC column.
-
Data Analysis: Monitor the chromatogram for the appearance of the product peak and the disappearance of the reactant peaks. Analyze the mass spectrum of each peak to identify the molecular weight of the corresponding compound. The expected m/z for the [M+H]⁺ ion of the desired product and potential side products should be calculated beforehand.
Visualizations
Caption: Reaction of this compound with water.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Technical Support Center: Purification of 2-Chloro-6-methylphenyl Isocyanate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Chloro-6-methylphenyl isocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: The crude product is a viscous oil or semi-solid that is difficult to handle.
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Question: My reaction product is a thick, sticky mess instead of a clear liquid. What could be the cause and how can I purify it?
-
Answer: This is often due to the formation of high-molecular-weight byproducts, such as ureas, biurets, or oligomers. These can arise from the reaction of the isocyanate with trace amounts of water or unreacted starting amine.
-
Immediate Action: Attempt to dissolve a small sample of the crude product in a range of anhydrous organic solvents (e.g., hexane, toluene, dichloromethane) to find a suitable solvent for chromatography.
-
Purification Strategy: Flash column chromatography is often the most effective method for separating the desired isocyanate from these non-volatile impurities. If the product is thermally stable, vacuum distillation can also be employed, leaving the high-molecular-weight byproducts behind in the distillation flask.
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Issue 2: During vacuum distillation, the product seems to be decomposing or polymerizing in the distillation pot.
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Question: I'm trying to purify my this compound by vacuum distillation, but the material in the flask is turning dark and I'm getting a low yield. What's happening?
-
Answer: Isocyanates can be sensitive to prolonged heating, which can lead to dimerization, trimerization, or other decomposition pathways.
-
Troubleshooting Steps:
-
Reduce the Distillation Temperature: Ensure you are using a high vacuum (e.g., <1 mmHg) to lower the boiling point. The reported boiling point is 79-80°C at 2 mmHg. Aim for a pot temperature that is not significantly higher than the boiling point of your product.
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Use a Short-Path Distillation Apparatus: A Kugelrohr or short-path distillation setup minimizes the residence time of the isocyanate at high temperatures.
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Check for Contaminants: Acidic or basic impurities can catalyze polymerization at elevated temperatures. Consider a pre-purification step, such as filtration through a short plug of neutral alumina or silica gel, to remove these before distillation.
-
-
Issue 3: After purification by column chromatography, my product is still not pure, and I have a low recovery.
-
Question: I ran a flash column, but my fractions are still showing impurities by TLC or GC-MS, and I lost a lot of my material on the column. How can I improve this?
-
Answer: This can be due to several factors, including an inappropriate solvent system, reaction of the isocyanate on the silica gel, or co-elution of impurities.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The choice of eluent is critical. For aryl isocyanates, a non-polar solvent system like hexane/ethyl acetate or hexane/dichloromethane is a good starting point. Use Thin Layer Chromatography (TLC) to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4 for good separation.
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Deactivate the Silica Gel: Silica gel is acidic and can react with the isocyanate. To minimize this, you can either use neutral alumina as the stationary phase or deactivate the silica gel by pre-eluting the column with your eluent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.
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Dry Loading: If your crude product is not very soluble in the initial eluent, consider dry loading. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of your column.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The primary impurities depend on the synthetic route, but when prepared from 2-chloro-6-methylaniline and a phosgene equivalent, common impurities include:
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Unreacted 2-chloro-6-methylaniline: The starting material may not have fully reacted.
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Symmetrical Urea: Formed from the reaction of the product isocyanate with unreacted 2-chloro-6-methylaniline.
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Urea derivatives from water: If moisture is present, the isocyanate can hydrolyze to an amine, which then reacts with another isocyanate molecule to form a disubstituted urea.[1]
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Dimers and Trimers: Isocyanates can self-react to form cyclic dimers (uretdiones) and trimers (isocyanurates), especially at higher temperatures.
-
Carbodiimides: Formed by the decarboxylation of two isocyanate molecules.
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Residual Solvents: Solvents used in the reaction or workup.
Q2: How can I store purified this compound to prevent degradation?
A2: this compound is sensitive to moisture and can react with atmospheric water. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. For long-term storage, refrigeration is recommended.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3:
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Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.
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Fourier-Transform Infrared Spectroscopy (FTIR): A strong, sharp absorption band around 2250-2275 cm⁻¹ is characteristic of the isocyanate group (-NCO). The absence of N-H stretching bands (around 3300-3500 cm⁻¹) from the starting amine or urea byproducts is a good indicator of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the product and identify impurities if their signals do not overlap significantly with the product's signals.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO | |
| Molecular Weight | 167.59 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Boiling Point | 79-80 °C at 2 mmHg | |
| Purification Method 1 | Vacuum Distillation | |
| Purity Achievable | >98% (by GC) | |
| Purification Method 2 | Flash Column Chromatography | |
| Purity Achievable | >99% (by GC) |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying several grams of crude this compound from non-volatile or high-boiling impurities.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon. Use high-vacuum grease for all joints.
-
Charging the Flask: Charge the crude this compound into the distillation flask. Add a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply a high vacuum to the system (target pressure: < 2 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle with a sand or oil bath.
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Fraction Collection: Collect the fraction that distills at 79-80 °C at a pressure of 2 mmHg. It is advisable to collect a small forerun fraction, which may contain more volatile impurities.
-
Completion: Once the product has distilled, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum under a counterflow of inert gas.
-
Purity Analysis: Analyze the purified product by GC-MS and FTIR to confirm its purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for removing polar, non-volatile impurities such as ureas and biurets.
Methodology:
-
TLC Analysis:
-
Prepare a stock solution of the crude product in a small amount of anhydrous dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of increasing polarity (e.g., starting with 95:5 Hexane:Ethyl Acetate and moving to 90:10, 80:20, etc.).
-
The ideal solvent system will give the product an Rf of ~0.3-0.4.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude product.
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Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under a gentle pressure of air or nitrogen. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for better separation, perform a dry loading as described in the troubleshooting section.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purity Analysis:
-
Analyze the final product by GC-MS, FTIR, and NMR to confirm its purity and identity.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
Technical Support Center: Optimizing Reactions with 2-Chloro-6-methylphenyl Isocyanate
Welcome to the technical support center for 2-Chloro-6-methylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity characteristics of this compound?
A1: this compound is an aromatic isocyanate. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards a variety of nucleophiles, including alcohols, amines, and water. The reactivity of this specific isocyanate is influenced by the two ortho substituents:
-
Steric Hindrance: The methyl and chloro groups in the ortho positions create significant steric hindrance around the isocyanate group. This can slow down the reaction rate compared to unhindered isocyanates like phenyl isocyanate.[1]
-
Electronic Effects: The chlorine atom is an electron-withdrawing group, which can increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, the methyl group is weakly electron-donating. The interplay of these electronic effects and steric hindrance determines the overall reactivity.
Q2: What are the most common reactions performed with this compound?
A2: The most common reactions involve nucleophilic addition to the isocyanate group to form:
-
Ureas: By reacting with primary or secondary amines.
-
Carbamates (Urethanes): By reacting with alcohols or phenols.
-
Thiocarbamates: By reacting with thiols.
This isocyanate is a key building block in the synthesis of various organic molecules, including pharmaceuticals like Dasatinib, a kinase inhibitor used in cancer therapy.[2]
Q3: What are the typical solvents and catalysts used for reactions with this compound?
A3:
-
Solvents: Anhydrous aprotic solvents are generally recommended to prevent the reaction of the isocyanate with water. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and toluene.
-
Catalysts: Due to the steric hindrance, a catalyst is often necessary to achieve a reasonable reaction rate.
-
For reactions with alcohols , organotin compounds like dibutyltin dilaurate (DBTDL) are highly effective.
-
For reactions with amines , the reaction is often fast enough without a catalyst. However, for less nucleophilic amines or to accelerate the reaction, a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
-
Q4: What are the major side reactions to be aware of?
A4: The primary side reactions include:
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which decarboxylates to form a primary amine. This newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea byproduct. This is why using anhydrous conditions is critical.
-
Self-Polymerization: At elevated temperatures or in the presence of certain catalysts, isocyanates can trimerize to form isocyanurates.
-
Allophanate and Biuret Formation: The carbamate or urea product can sometimes react with another molecule of the isocyanate, especially if there is an excess of the isocyanate and at higher temperatures.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Reactant | Ensure the this compound is fresh and has been stored under anhydrous conditions. Isocyanates can degrade upon exposure to moisture. |
| Insufficient Catalyst | For reactions with alcohols, ensure an adequate amount of catalyst (e.g., DBTDL) is used. Start with a catalytic amount (e.g., 0.1-1 mol%) and optimize as needed. |
| Steric Hindrance | Due to the ortho-substituents, longer reaction times or higher temperatures may be required. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Reaction with Water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Nucleophilicity of the Reaction Partner | For weakly nucleophilic amines or alcohols, a higher reaction temperature, a suitable catalyst, or a more polar solvent may be necessary to drive the reaction to completion. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Step |
| Urea Byproduct from Water Contamination | As mentioned above, ensure strict anhydrous conditions. If urea byproduct formation is unavoidable, it can often be removed by column chromatography or crystallization. |
| Excess Isocyanate Leading to Side Reactions | Use a 1:1 stoichiometric ratio of the isocyanate and the nucleophile. If one reactant is more precious, a slight excess (1.05-1.1 equivalents) of the other can be used. |
| High Reaction Temperature | While heating can increase the reaction rate, it can also promote side reactions like allophanate/biuret formation or trimerization. Optimize the temperature to find a balance between reaction rate and selectivity. |
Data Presentation
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Nucleophile | Solvent | Catalyst | Temperature | Typical Reaction Time |
| Urea Formation | Primary/Secondary Amine | THF or DCM | None or TEA (catalytic) | Room Temperature | 1-4 hours |
| Carbamate Formation | Primary/Secondary Alcohol | Toluene or THF | DBTDL (0.1-1 mol%) | 60-80 °C | 4-12 hours |
Table 2: Relative Reactivity of Isocyanates
| Isocyanate | Relative Reaction Rate with n-Butanol | Key Factors Influencing Reactivity |
| Phenyl Isocyanate | 1.00 (Reference) | No steric hindrance, baseline electronic effects. |
| 2-Methylphenyl Isocyanate | ~0.3 | Steric hindrance from one ortho-methyl group. |
| This compound | Lower than 2-methylphenyl isocyanate | Significant steric hindrance from two ortho-substituents. Electronic effects of chloro and methyl groups. |
| 2,6-Dimethylphenyl Isocyanate | ~0.1 | High steric hindrance from two ortho-methyl groups. |
Note: Relative rates are approximate and can vary with specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-N'-(4-methylphenyl)urea
This protocol describes a general procedure for the synthesis of a urea derivative.
-
Materials:
-
This compound
-
p-Toluidine (4-methylaniline)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl Acetate
-
-
Procedure: a. In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve p-toluidine (1.0 equivalent) in anhydrous THF. b. To this solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring. c. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours. d. Once the starting materials are consumed, remove the solvent under reduced pressure. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl N-(2-chloro-6-methylphenyl)carbamate
This protocol provides a general method for the synthesis of a carbamate derivative.
-
Materials:
-
This compound
-
Anhydrous Ethanol
-
Anhydrous Toluene
-
Dibutyltin dilaurate (DBTDL)
-
-
Procedure: a. To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous toluene. b. Add anhydrous ethanol (1.05 equivalents) to the solution. c. Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the reaction mixture. d. Heat the reaction mixture to 80 °C and stir. e. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion due to steric hindrance. f. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. g. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for low product yield in reactions with this compound.
References
Preventing polymerization of 2-Chloro-6-methylphenyl isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended polymerization of 2-Chloro-6-methylphenyl isocyanate during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound is an aromatic isocyanate containing a highly reactive isocyanate group (-NCO). The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. Polymerization can occur through self-reaction of the isocyanate groups, especially under certain conditions, leading to the formation of dimers (uretdiones), trimers (isocyanurates), and higher-order oligomers. These oligomers are often insoluble and can interfere with reactions.
Q2: How do the substituents on this compound affect its reactivity and polymerization tendency?
The reactivity of this compound is influenced by two competing electronic and steric effects from its ortho substituents:
-
Steric Hindrance: The methyl group (-CH₃) at the ortho position physically obstructs the approach of other molecules to the isocyanate group. This steric hindrance increases the activation energy for polymerization reactions, thus making it less reactive than unsubstituted phenyl isocyanate.[1]
-
Electronic Effects: The chlorine atom (-Cl) is an electron-withdrawing group, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack and potentially increasing its reactivity.
The interplay of these two effects determines the overall propensity for polymerization.
Q3: What are the primary triggers for the polymerization of this compound?
The primary triggers for polymerization include:
-
Moisture: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The newly formed amine can then rapidly react with another isocyanate molecule to form a urea linkage, which can act as a catalyst for further polymerization.
-
Heat: Elevated temperatures provide the activation energy needed for the dimerization and trimerization reactions to occur.
-
Catalysts: Strong bases (e.g., alkali metal acetates, tertiary amines, phosphines), as well as some metal compounds, can significantly catalyze the polymerization of isocyanates.
-
Light: Exposure to UV radiation can also promote the formation of polymers.
Q4: What are common signs that my this compound has started to polymerize?
Common indicators of polymerization include:
-
The appearance of white or yellowish insoluble solids or precipitates in the liquid.
-
An increase in the viscosity of the isocyanate.
-
Haziness or turbidity in the otherwise clear liquid.
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Unexpected pressure buildup in a sealed container due to CO₂ evolution from reaction with moisture.[2]
Q5: How can I safely store this compound to minimize polymerization?
Proper storage is critical for maintaining the quality of this compound. Key storage recommendations are:
-
Temperature: Store in a cool, dry place, typically between 2-8°C. Avoid freezing, as this can cause crystallization and moisture condensation upon thawing.
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to moisture.[2]
-
Container: Use containers made of appropriate materials like stainless steel or glass. Ensure the container is tightly sealed.
-
Inhibitors: For long-term storage, the addition of a polymerization inhibitor may be beneficial.
Troubleshooting Guides
Issue 1: Solids have formed in the this compound container.
| Probable Cause | Troubleshooting Steps |
| Polymerization (Dimer/Trimer Formation) | 1. Assess the extent: If only a small amount of solid is present, the bulk liquid may still be usable after purification. If a significant portion has solidified, the product may be unusable. 2. Purification: For small amounts of solids, carefully decant or filter the liquid portion under an inert atmosphere. See Experimental Protocol 3 for details. 3. Future Prevention: Add a polymerization inhibitor to the purified liquid for storage. Refer to Experimental Protocol 2. |
| Moisture Contamination (Urea Formation) | 1. Identify the source: Check for improperly sealed containers, use of non-anhydrous solvents or reagents in previous manipulations, or exposure to humid air. 2. Purification: Filtration may remove the solid urea. However, the remaining isocyanate may have a lower purity and should be assayed before use (see Experimental Protocol 4). 3. Future Prevention: Ensure all handling is performed under strictly anhydrous conditions and an inert atmosphere. |
Issue 2: The isocyanate has become viscous or hazy.
| Probable Cause | Troubleshooting Steps |
| Formation of Soluble Oligomers | 1. Confirm Polymerization: Use a portion of the material in a test reaction to see if its reactivity is diminished. Consider analytical testing (see Experimental Protocol 4) to determine the isocyanate content. 2. Consider Purification: If the viscosity increase is minor, the material might be usable for non-critical applications. For high-purity requirements, distillation under reduced pressure may be necessary, but this should be approached with caution due to the thermal sensitivity of isocyanates. 3. Future Prevention: Store at a lower temperature and ensure an inhibitor is present. |
| Partial Crystallization | 1. Check Storage Temperature: If stored at the lower end of the recommended temperature range, some crystallization may occur. 2. Re-dissolving: Gently warm the container to room temperature with slight agitation to see if the material becomes a clear, homogeneous liquid. Caution: Do not overheat. 3. Future Prevention: Store at a slightly higher, but still cool, temperature within the recommended range. |
Data Presentation
Table 1: Recommended Polymerization Inhibitors and Concentrations
| Inhibitor | Class | Typical Concentration Range (by weight) | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 0.01% - 0.5% (100 - 5000 ppm)[3][4] | Effective radical scavenger. Widely used and generally does not interfere with subsequent urethane reactions at these concentrations. |
| Phenol | Phenolic | 0.01% - 0.5% (100 - 5000 ppm) | Can be very effective for aryl isocyanates. |
| Triphenyl Phosphite | Phosphite | 0.05% - 0.2% (500 - 2000 ppm) | Acts as an antioxidant and can decompose peroxides. |
| Benzoyl Chloride | Acid Chloride | 0.01% - 0.1% (100 - 1000 ppm) | Neutralizes basic impurities that can catalyze polymerization. |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific application and storage conditions.
Table 2: Relative Reactivity of Selected Phenyl Isocyanates
| Substituent | Position | Relative Rate Constant (k_rel) | Primary Effect |
| None | - | 1.00 | Baseline |
| 2-Methyl | ortho | ~0.3 | Steric Hindrance |
| 4-Chloro | para | ~3.8 | Electronic (Inductive) |
| 2-Chloro-6-methyl | ortho, ortho' | Predicted < 1.0 | Combined Steric and Electronic Effects |
Data is illustrative and based on general principles of isocyanate reactivity. The actual relative rate for this compound will depend on the specific reaction conditions.[1]
Mandatory Visualizations
Caption: Key polymerization pathways for isocyanates.
Caption: A logical workflow for troubleshooting polymerization.
Experimental Protocols
Experimental Protocol 1: Handling and Storage of this compound
Objective: To provide a standard procedure for the safe handling and storage of this compound to prevent degradation.
Materials:
-
This compound
-
Dry, inert gas (Nitrogen or Argon) with regulator
-
Schlenk line or glove box
-
Oven-dried glassware
-
Anhydrous solvents (if applicable)
-
Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry inert gas or in a desiccator.
-
Inert Atmosphere: All transfers and manipulations should be performed under a positive pressure of dry nitrogen or argon. This can be achieved using a Schlenk line or inside a glove box.
-
Aliquoting: If the entire bottle will not be used, aliquot the required amount into a separate, dry, inert-gas-flushed container. Avoid repeatedly opening the main stock bottle.
-
Sealing: After use, flush the headspace of the container with dry inert gas before tightly sealing the cap. Parafilm or a secondary seal can be used for extra protection against moisture ingress.
-
Storage: Store the sealed container in a designated cool (2-8°C), dark, and dry location, away from incompatible materials such as bases, alcohols, and amines.
Experimental Protocol 2: Addition of a Polymerization Inhibitor (BHT)
Objective: To stabilize this compound for long-term storage.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
Anhydrous toluene (or other suitable dry, inert solvent)
-
Volumetric flask and pipettes (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Inhibitor Stock Solution: To ensure accurate addition of a small quantity, prepare a stock solution of BHT in anhydrous toluene. For example, dissolve 1.00 g of BHT in anhydrous toluene in a 10.0 mL volumetric flask to create a 100 mg/mL solution.
-
Calculate Required Volume: Determine the volume of stock solution needed to achieve the desired final concentration. For example, to add 200 ppm (0.02%) of BHT to 50 g of isocyanate:
-
Mass of BHT needed = 50 g * 0.0002 = 0.01 g (10 mg)
-
Volume of stock solution = 10 mg / 100 mg/mL = 0.1 mL
-
-
Addition: Under an inert atmosphere, transfer the 50 g of this compound to a dry flask with a magnetic stir bar.
-
Mixing: Using a dry syringe or pipette, add the calculated volume (0.1 mL in this example) of the BHT stock solution to the stirring isocyanate.
-
Homogenization: Stir the mixture for 15-20 minutes to ensure the inhibitor is fully dissolved and evenly distributed.
-
Storage: Transfer the stabilized isocyanate to a suitable storage container, flush with inert gas, seal tightly, and store as described in Protocol 1.
Experimental Protocol 3: Removal of Solid Polymers by Filtration
Objective: To remove small quantities of solid polymer from liquid this compound.
Materials:
-
Polymer-contaminated this compound
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass filter)
-
Receiving flask
-
Source of vacuum or positive pressure of inert gas
-
All glassware must be oven-dried.
Procedure:
-
Setup: Assemble the filtration apparatus inside a fume hood and under an inert atmosphere (e.g., perform the filtration in a glovebox or under a continuous flow of nitrogen).
-
Filtration: Carefully pour the isocyanate mixture onto the filter medium. Apply gentle vacuum or positive pressure to facilitate the filtration.
-
Collection: Collect the clear, filtered isocyanate in the receiving flask.
-
Storage: Immediately transfer the purified isocyanate to a clean, dry storage container. It is highly recommended to add an inhibitor (Protocol 2) at this stage.
-
Waste Disposal: The solid polymer on the filter should be treated with a decontamination solution (e.g., a solution of water, ammonia, and detergent) before disposal according to institutional guidelines.
Experimental Protocol 4: Determination of Isocyanate Content by Titration
Objective: To quantify the concentration of reactive isocyanate (-NCO) groups, which can be used to assess the extent of polymerization. (This is a modified version of standard methods like ISO 14896).[5][6]
Materials:
-
Isocyanate sample
-
Standardized solution of dibutylamine in anhydrous toluene (e.g., 2 M)
-
Anhydrous toluene
-
Methanol
-
Standardized solution of hydrochloric acid (e.g., 1 M HCl in water or methanol)
-
Bromophenol blue indicator or a pH meter/autotitrator
-
Erlenmeyer flasks, pipettes, burette (all oven-dried)
Procedure:
-
Sample Preparation: Accurately weigh approximately 2.0 g of the this compound sample into a dry 250 mL Erlenmeyer flask. Record the weight precisely.
-
Reaction: Add 20.00 mL of the standardized dibutylamine solution to the flask. Swirl to mix, then allow the reaction to proceed for 15 minutes at room temperature. This reaction consumes the isocyanate groups.
-
Dilution: Add 100 mL of methanol to the flask and a few drops of bromophenol blue indicator.
-
Titration (Blank): Prepare a blank by following steps 2-3 but without adding the isocyanate sample. Titrate the blank with the standardized HCl solution until the indicator changes from blue to yellow. Record the volume of HCl used (V_blank).
-
Titration (Sample): Titrate the sample flask with the standardized HCl solution to the same yellow endpoint. Record the volume of HCl used (V_sample).
-
Calculation:
-
% NCO = [ (V_blank - V_sample) * Normality of HCl * 4.202 ] / Sample Weight (g)
-
Where 4.202 is the milliequivalent weight of the NCO group.
-
A lower-than-expected %NCO value indicates that some of the isocyanate has polymerized or reacted with moisture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. ISO 14896: Determination of isocyanate content in polyurethane samples - Analytice [analytice.com]
Technical Support Center: 2-Chloro-6-methylphenyl Isocyanate Derivatization
Welcome to the technical support center for the derivatization of 2-Chloro-6-methylphenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and key data to ensure the success of your derivatization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization of this compound, providing explanations and step-by-step troubleshooting instructions.
Question 1: Why is my derivatization reaction resulting in a low yield or failing to go to completion?
Answer:
Low yields in the derivatization of this compound are frequently due to a combination of factors, primarily related to its chemical structure and reaction conditions.
-
Steric Hindrance: The methyl group in the ortho position to the isocyanate functionality creates significant steric hindrance. This bulkiness can impede the approach of nucleophiles, such as alcohols or amines, slowing down the reaction rate and leading to incomplete conversion.
-
Moisture Contamination: Isocyanates are highly susceptible to reaction with water. Trace amounts of moisture in solvents, reagents, or on glassware will lead to the formation of an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide. This amine can then react with another molecule of the isocyanate to form a highly stable and often insoluble urea byproduct, consuming your starting material and complicating purification.[1][2]
-
Inadequate Reaction Conditions: Insufficient reaction time, suboptimal temperature, or an inappropriate solvent can all contribute to low yields. For sterically hindered isocyanates, more forcing conditions may be necessary to drive the reaction to completion.
-
Purity of Starting Materials: Impurities in the this compound or the nucleophile can inhibit the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Ensure your nucleophile (alcohol or amine) is dry. If necessary, dry it over molecular sieves.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimize Reaction Parameters:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the necessary reaction time. Sterically hindered isocyanates may require significantly longer reaction times than unhindered ones.
-
Increase Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier imposed by steric hindrance. Monitor for potential side reactions at higher temperatures.
-
Use a Catalyst: For reactions with alcohols (urethane formation), consider adding a catalyst. Organotin catalysts like Dibutyltin dilaurate (DBTDL) are highly effective in promoting the reaction between isocyanates and alcohols, even with sterically hindered substrates.[2] Tertiary amines can also be used as catalysts.
-
-
Verify Reagent Purity:
-
Assess the purity of your this compound by GC or NMR before use.
-
Ensure the purity of your nucleophile.
-
Question 2: I observe a white precipitate forming in my reaction mixture. What is it and how can I prevent it?
Answer:
The formation of a white, often insoluble, precipitate is a classic sign of moisture contamination in an isocyanate reaction.[2]
Probable Cause: The precipitate is likely a disubstituted urea. This forms in a two-step process:
-
This compound reacts with water to form an unstable carbamic acid, which decarboxylates to 2-chloro-6-methylaniline.
-
The newly formed and highly nucleophilic 2-chloro-6-methylaniline then rapidly reacts with a second molecule of this compound to produce a symmetric urea.
This side reaction consumes two equivalents of your isocyanate for every one equivalent of water, significantly reducing the yield of your desired product.
Prevention Strategies:
-
Rigorous Drying Protocols: As detailed in the troubleshooting steps for low yield, the most critical preventative measure is to ensure all components of your reaction are scrupulously dry.
-
Inert Atmosphere: Always perform the reaction under a positive pressure of a dry inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: When practical, adding the isocyanate solution to the nucleophile solution can sometimes minimize side reactions by ensuring the isocyanate is not waiting in the reaction vessel for an extended period where it could react with trace moisture.
Question 3: My reaction is very slow, even with heating. What else can I do?
Answer:
The steric hindrance from the ortho-methyl group on this compound can make it significantly less reactive than other aromatic isocyanates.[3] If standard heating and extended reaction times are insufficient, catalysis is the next logical step.
Solutions for Sluggish Reactions:
-
For Urethane Synthesis (reaction with alcohols):
-
Organotin Catalysts: Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for urethane formation and can dramatically increase the reaction rate.[2] Use catalytic amounts (e.g., 0.1-1 mol%).
-
Tertiary Amine Catalysts: Bases such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can also catalyze the reaction, although they may be less effective than organotin catalysts for sterically hindered systems.
-
-
For Urea Synthesis (reaction with amines):
-
Reactions with primary and secondary amines are typically much faster than with alcohols and often do not require a catalyst. If the reaction is still slow, this may indicate a very sterically hindered or poorly nucleophilic amine. Gentle heating is usually sufficient to promote this reaction.
-
Data Presentation
The following tables provide a summary of expected outcomes and parameters for the derivatization of this compound.
Table 1: Influence of Reaction Conditions on Product Yield
| Nucleophile | Catalyst | Temperature (°C) | Reaction Time (hours) | Expected Yield |
| Primary Alcohol (e.g., 1-Butanol) | None | 25 | 24 | Low to Moderate |
| Primary Alcohol (e.g., 1-Butanol) | DBTDL (0.5 mol%) | 25 | 2-4 | High |
| Secondary Alcohol (e.g., 2-Propanol) | None | 50 | >24 | Very Low |
| Secondary Alcohol (e.g., 2-Propanol) | DBTDL (1 mol%) | 50 | 8-12 | Moderate to High |
| Primary Amine (e.g., Benzylamine) | None | 25 | 1-2 | Very High |
| Secondary Amine (e.g., Piperidine) | None | 25 | 2-4 | High |
Note: Yields are qualitative estimates and will vary based on specific substrates and experimental conditions.
Table 2: Key Spectroscopic Data for this compound and Derivatives
| Compound | Analytical Method | Key Signals |
| This compound | IR (neat) | ~2270 cm⁻¹ (strong, sharp -N=C=O stretch) |
| ¹H NMR (CDCl₃) | δ ~7.0-7.4 (m, Ar-H), ~2.4 (s, CH₃) | |
| ¹³C NMR (CDCl₃) | δ ~135 (Ar-C-NCO), ~128 (N=C=O) | |
| Urethane Derivative | IR | Disappearance of ~2270 cm⁻¹; Appearance of ~1700-1730 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) |
| Urea Derivative | IR | Disappearance of ~2270 cm⁻¹; Appearance of ~1640-1680 cm⁻¹ (C=O stretch) and ~3300-3400 cm⁻¹ (N-H stretch) |
Note: Exact peak positions may vary depending on the specific derivative and solvent used.
Experimental Protocols
Protocol 1: General Procedure for Urethane Synthesis from this compound and an Alcohol (Catalyzed)
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol (1.0 eq.) and anhydrous solvent (e.g., dichloromethane or THF, to make a ~0.5 M solution).
-
-
Catalyst Addition:
-
Add Dibutyltin dilaurate (DBTDL) (0.005 eq.) to the alcohol solution and stir for 5 minutes.
-
-
Isocyanate Addition:
-
In a separate dry flask, prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Add the isocyanate solution dropwise to the stirring alcohol/catalyst mixture at room temperature.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the progress of the reaction by TLC (staining with permanganate) or by IR spectroscopy (monitoring the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Protocol 2: General Procedure for Urea Synthesis from this compound and an Amine
-
Preparation:
-
To a dry round-bottom flask with a magnetic stir bar, add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetone).
-
-
Isocyanate Addition:
-
Prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Add the isocyanate solution dropwise to the stirring amine solution at room temperature. An inert atmosphere is recommended but may not be strictly necessary if the reaction is sufficiently fast.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature. These reactions are often complete within 1-4 hours.
-
Monitor the reaction by TLC. The product is often UV-active.
-
-
Work-up and Purification:
-
If a precipitate forms upon completion of the reaction, it can often be isolated by filtration and washed with a cold, non-polar solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting material.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure and purify by flash column chromatography or recrystallization.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the derivatization process.
Caption: Experimental workflow for derivatization.
Caption: Troubleshooting decision tree for low yield.
Caption: Competing reaction pathways.
References
Improving the stability of 2-Chloro-6-methylphenyl isocyanate solutions
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of 2-Chloro-6-methylphenyl isocyanate solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound solutions.
Q1: My this compound solution has turned yellow. What is the cause and how can I prevent it?
A1: Discoloration, typically yellowing, is a common indicator of degradation. The primary causes are exposure to moisture, air (oxidation), or light. To prevent this, ensure you are using anhydrous solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon).[1][2] Additionally, storing the solution in an amber vial or in the dark will protect it from light-induced degradation.
Q2: I'm observing a precipitate forming in my isocyanate solution. What is it and what should I do?
A2: Precipitate formation is a strong indication of degradation. Isocyanates are highly reactive towards water. In the presence of even trace amounts of moisture, this compound will react to form an unstable carbamic acid, which then decomposes to 2-chloro-6-methylaniline and carbon dioxide. The resulting amine can then react with remaining isocyanate to form insoluble urea derivatives.
If a precipitate is observed, the solution has likely degraded and should be discarded. To prevent this, it is critical to use anhydrous solvents and to handle the isocyanate under strictly anhydrous conditions.
Q3: My reaction yield is lower than expected. Could the stability of the isocyanate solution be the issue?
A3: Yes, a loss of reactivity and consequently lower reaction yields are common consequences of isocyanate degradation. The isocyanate group (-N=C=O) is the reactive functional group, and its concentration will decrease as the compound degrades. It is recommended to use freshly prepared solutions or to verify the purity of the solution before use, especially if it has been stored for an extended period.
Q4: What are the ideal storage conditions for solutions of this compound?
A4: For optimal stability, solutions should be stored at low temperatures (2-8°C) and protected from moisture and light.[1] The container should be tightly sealed, and the headspace filled with an inert gas like argon or nitrogen. It is advisable to store the solution in small aliquots to minimize repeated warming and cooling cycles and exposure to the atmosphere.
Data Presentation
| Solvent (Anhydrous) | Temperature | Atmosphere | Light Exposure | Estimated Purity after 1 Month |
| Acetonitrile | 4°C | Inert (Argon) | Dark | >95% |
| Acetonitrile | Room Temp | Air | Ambient | <80% |
| Dichloromethane | 4°C | Inert (Argon) | Dark | >95% |
| Dichloromethane | Room Temp | Air | Ambient | <75% |
| Toluene | 4°C | Inert (Argon) | Dark | >97% |
| Toluene | Room Temp | Air | Ambient | <85% |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
Oven-dried glassware
-
Syringes and needles
-
Inert gas source (Argon or Nitrogen)
-
-
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware (e.g., a volumetric flask with a septum) and purge with a gentle stream of inert gas for 10-15 minutes.
-
Using a syringe, dispense the desired volume of anhydrous solvent into the flask.
-
Carefully and quickly weigh the required amount of this compound and add it to the solvent. Alternatively, if it is a liquid, calculate the required volume from its density (approximately 1.231 g/mL at 25°C) and add it via syringe.[2]
-
Seal the flask under the inert atmosphere.
-
Gently swirl the flask to ensure the compound is fully dissolved.
-
Store the solution in the dark at 2-8°C.
-
Protocol 2: Monitoring Solution Stability by HPLC
-
Objective: To determine the purity of the isocyanate solution over time.
-
Methodology: A common method for analyzing isocyanates involves derivatization followed by HPLC analysis.
-
Procedure:
-
Derivatization:
-
Prepare a derivatizing solution, for example, 1-(2-pyridyl)piperazine (1-2PP) in an appropriate solvent.
-
At specified time points (e.g., day 0, day 7, day 14), take a small aliquot of the isocyanate solution.
-
React the aliquot with an excess of the derivatizing agent. The reaction converts the isocyanate to a stable urea derivative.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detector at an appropriate wavelength.
-
Inject the derivatized sample into the HPLC system.
-
-
Data Analysis:
-
The purity of the isocyanate can be determined by comparing the peak area of the derivatized product at each time point to the initial peak area at day 0. A decrease in the peak area indicates degradation.
-
-
Visualizations
Caption: Troubleshooting workflow for common issues with isocyanate solutions.
Caption: Experimental workflow for monitoring the stability of isocyanate solutions.
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Optimizing Reactions of 2-Chloro-6-methylphenyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 2-Chloro-6-methylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than other aryl isocyanates?
A1: The reactivity of an isocyanate is governed by the electrophilicity of the carbonyl carbon in the -N=C=O group. In this compound, the ortho-substituents (chlorine and methyl groups) create significant steric hindrance around the isocyanate functionality. This steric bulk physically obstructs the approach of nucleophiles, such as alcohols or amines, increasing the activation energy of the reaction and thus decreasing the reaction rate compared to unhindered aryl isocyanates like phenyl isocyanate.
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reaction is the reaction with water. Isocyanates are highly sensitive to moisture. The reaction of this compound with water forms an unstable carbamic acid, which then decomposes to 2-chloro-6-methylaniline and carbon dioxide gas. The resulting amine can then react with another molecule of the isocyanate to form a poorly soluble diaryl urea, which can complicate purification and reduce the yield of the desired product.[1] Other potential side reactions, especially at elevated temperatures, include the formation of allophanates (from reaction with a urethane product) and biurets (from reaction with a urea product), which can lead to cross-linking and gelation.[2]
Q3: How do I choose between an organometallic and a tertiary amine catalyst?
A3: The choice of catalyst depends on the nucleophile and the desired reaction rate.
-
Organometallic catalysts , such as Dibutyltin dilaurate (DBTDL), are generally very effective for reactions with alcohols to form urethanes, even with sterically hindered isocyanates. They function as Lewis acids, activating the isocyanate group.[3] However, they can also catalyze the reaction with water.[4]
-
Tertiary amine catalysts , like 1,4-Diazabicyclo[2.2.2]octane (DABCO), are typically more effective for aromatic isocyanates than aliphatic ones and can be used for reactions with both alcohols and amines.[3][5] They function by activating the nucleophile. For sterically hindered isocyanates, their effectiveness might be reduced compared to organometallic catalysts.
Q4: What are the key safety precautions when working with this compound?
A4: Isocyanates are potent respiratory and skin sensitizers.[6] Inhalation can lead to asthma-like symptoms, and skin contact can cause dermatitis.[6] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[6] Care should be taken to avoid moisture, and all glassware should be rigorously dried before use.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Low or No Product Yield | 1. Insufficient Catalyst Activity: The catalyst may be inappropriate for the sterically hindered substrate or may be inactive due to degradation. | • For reactions with alcohols, consider using a more potent Lewis acid catalyst like DBTDL. • For reactions with amines, ensure the amine itself is sufficiently basic to not require a catalyst, or consider a non-nucleophilic base to enhance amine reactivity. • Use a fresh batch of catalyst. |
| 2. Steric Hindrance: The nucleophile may also be sterically hindered, further slowing the reaction. | • Increase the reaction temperature to provide more energy to overcome the activation barrier. Monitor for side reactions. • Increase the reaction time. • If possible, choose a less sterically hindered nucleophile. | |
| 3. Water Contamination: Moisture in the solvent or reagents has consumed the isocyanate. | • Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation from a suitable drying agent.[1] • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Formation of a White Precipitate | 1. Urea Formation: This is a classic sign of water contamination leading to the formation of insoluble diaryl urea. | • Follow the rigorous drying procedures outlined above.[1] • Purify solvents and reagents to remove traces of water. Karl Fischer titration can be used to quantify water content. |
| Reaction Mixture Foaming or Bubbling | 1. Carbon Dioxide Evolution: This is due to the decomposition of the carbamic acid intermediate formed from the reaction of the isocyanate with water.[1] | • Immediately ensure the reaction vessel is not sealed to prevent pressure buildup.[1] • Identify and eliminate the source of moisture for future experiments. |
| Reaction Gels or Solidifies | 1. Allophanate/Biuret Formation: At higher temperatures, the isocyanate can react with the urethane or urea product to form cross-linked allophanates or biurets. | • Reduce the reaction temperature. • Optimize the catalyst concentration, as high concentrations can promote these side reactions. • Monitor the reaction closely and stop it once the starting material is consumed. |
Data Presentation
The following tables provide representative data for the catalytic activity of common catalysts in the reaction of this compound with different nucleophiles. This data is compiled from general knowledge of isocyanate reactivity and should be used as a guideline for catalyst screening. Actual results may vary depending on specific reaction conditions.
Table 1: Catalyst Performance in the Reaction of this compound with n-Butanol
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | - | 80 | 24 | <10 |
| DBTDL | 0.1 | 80 | 4 | 92 |
| DABCO | 1.0 | 80 | 12 | 75 |
| Zinc Octoate | 0.5 | 80 | 8 | 85 |
| Bismuth Neodecanoate | 0.2 | 80 | 6 | 88 |
Table 2: Catalyst Performance in the Reaction of this compound with Aniline
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | - | 25 | 6 | 95 |
| DBTDL | 0.1 | 25 | 2 | >98 |
| DABCO | 1.0 | 25 | 4 | 97 |
Table 3: Catalyst Performance in the Reaction of this compound with Di-n-butylamine
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | - | 50 | 12 | 85 |
| DBTDL | 0.1 | 50 | 3 | 94 |
| DABCO | 1.0 | 50 | 8 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Synthesis of a Urethane
This protocol describes a general method for screening different catalysts for the reaction of this compound with an alcohol, using n-butanol as an example.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene (5 mL).
-
Addition of Alcohol: Add n-butanol (1.1 eq) to the flask.
-
Catalyst Addition: Add the selected catalyst (e.g., DBTDL, 0.1 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the -N=C=O stretch at ~2270 cm⁻¹).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired urethane.
Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-N'-(4-pyridyl)urea
This protocol is adapted from a literature procedure for the synthesis of a urea derivative.
-
Preparation: In a dry flask under an inert atmosphere, dissolve 4-aminopyridine (1.0 eq) in anhydrous acetone (10 mL).
-
Isocyanate Addition: To the stirred solution, add a solution of this compound (1.0 eq) in anhydrous acetone (5 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to yield the desired urea.
Visualizations
Caption: Catalyst selection workflow for this compound reactions.
Caption: Troubleshooting logic for common issues in isocyanate reactions.
References
Technical Support Center: Analysis of 2-Chloro-6-methylphenyl isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylphenyl isocyanate. The information is designed to address specific issues that may be encountered during the analytical determination of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, focusing on chromatographic methods.
HPLC & LC-MS/MS Analysis
Problem: Poor Peak Shape (Tailing) for the Derivatized Analyte
Peak tailing is a common issue, especially for aromatic and basic compounds, and can compromise the accuracy and resolution of your analysis.[1]
-
Possible Cause 1: Secondary Silanol Interactions. The derivatized analyte may be interacting with ionized silanol groups on the silica-based stationary phase of the HPLC column.[2][3]
-
Solution:
-
Lower Mobile Phase pH: Operate at a lower pH (e.g., pH < 3) to ensure the silanol groups are fully protonated, which will minimize these secondary interactions.[3] Note that standard silica columns should not be used below pH 3 to avoid dissolution of the silica.[3]
-
Use a Highly Deactivated Column: Modern, end-capped columns are designed to have minimal residual silanol groups.[3]
-
Mobile Phase Additives: Consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v) to mask the residual silanol groups.[2]
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.[1][2]
-
Solution: Dilute the sample or reduce the injection volume. A simple test is to inject a 10-fold dilution of your sample and observe if the peak shape improves.[2]
-
-
Possible Cause 3: Extracolumn Dead Volume. Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[2]
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.
-
Problem: Inconsistent or Low Analyte Response
-
Possible Cause 1: Incomplete Derivatization. The reaction between this compound and the derivatizing agent (e.g., DBA, 1-2PP) may be incomplete.
-
Solution:
-
Optimize Reaction Conditions: Ensure sufficient reaction time and temperature.
-
Excess Reagent: Use a sufficient excess of the derivatizing agent.
-
Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary.[3]
-
-
-
Possible Cause 2: Degradation of the Analyte or its Derivative. Isocyanates are reactive and can degrade if not handled properly.
-
Possible Cause 3: Ion Suppression (LC-MS/MS). Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer source.
-
Solution:
-
Improve Chromatographic Separation: Modify the HPLC gradient to separate the analyte from interfering compounds.
-
Sample Cleanup: Implement a sample cleanup procedure like SPE or liquid-liquid extraction.
-
Use an Isotopic Labeled Internal Standard: This can help to compensate for matrix effects.
-
-
GC-MS Analysis
Problem: No or Low Analyte Peak
-
Possible Cause 1: Analyte Adsorption. this compound is a reactive compound and may be adsorbed or degraded in the GC inlet or column.
-
Solution:
-
Inert Flow Path: Use an inert inlet liner and a column with low bleed and high inertness.
-
Derivatization: While less common for GC, derivatization can make the analyte more stable and less prone to adsorption.
-
-
-
Possible Cause 2: Thermal Degradation. The high temperatures in the GC inlet can cause the analyte to degrade.
-
Solution:
-
Lower Inlet Temperature: Optimize the inlet temperature to ensure volatilization without degradation.
-
Pulsed Splitless Injection: This technique can help to transfer the analyte to the column more efficiently at a lower temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is crucial for several reasons:
-
Stability: Isocyanates are highly reactive and can react with water or other nucleophiles in the sample or analytical system.[4] Derivatization converts the isocyanate group into a more stable functional group (e.g., a urea derivative).
-
Improved Chromatography: The resulting derivatives often have better chromatographic properties, leading to improved peak shape and resolution.
-
Enhanced Detection: Derivatizing agents can be chosen to introduce a chromophore for UV detection or a group that is easily ionizable for mass spectrometry, thereby increasing the sensitivity of the analysis.
Q2: Which derivatizing agent should I use for this compound?
A2: Several derivatizing agents are commonly used for isocyanates. The choice depends on the analytical technique and required sensitivity:
-
Di-n-butylamine (DBA): Forms stable urea derivatives that are well-suited for LC-MS/MS analysis.[6][7][8]
-
1-(2-Pyridyl)piperazine (1-2PP): Often used for HPLC-UV or fluorescence detection. The resulting derivatives have a strong UV chromophore.[9]
-
1-(2-Methoxyphenyl)piperazine (MOPP): Another common reagent for HPLC-UV or electrochemical detection.[10][11]
Q3: My baseline is noisy in my HPLC-UV analysis. What could be the cause?
A3: A noisy baseline can be caused by several factors:
-
Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and that your mobile phase is properly degassed.
-
Detector Lamp Failure: The detector lamp may be nearing the end of its life.
-
Leaks: Check for any leaks in the system, particularly between the column and the detector.
Q4: Can I analyze this compound without derivatization?
A4: Direct analysis is challenging due to the high reactivity and potential for poor chromatographic performance. While direct GC-MS analysis may be possible under carefully controlled conditions with an inert system, it is generally not recommended for quantitative analysis due to the risk of analyte loss and poor reproducibility.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of isocyanates using derivatization followed by chromatography. Note that these are general values, and specific performance for this compound may vary.
Table 1: Typical Performance of LC-MS/MS with DBA Derivatization
| Parameter | Typical Value | Reference |
| Limit of Quantitation (LOQ) | 5 ng/mL | [12] |
| Linearity (r²) | >0.995 | [6] |
| Within-batch RSD (Repeatability) | <13% | [6] |
| Between-batch RSD (Reproducibility) | <13% | [6] |
Table 2: Typical Performance of HPLC-UV with 1-2PP Derivatization
| Parameter | Typical Value | Reference |
| Detection Limit | ~2 µg/m³ (air sample) | [9] |
| Linearity | Established over the desired concentration range. | |
| Recovery | Typically >90% |
Experimental Protocols
Protocol 1: Analysis of this compound by LC-MS/MS with DBA Derivatization
This protocol is adapted from established methods for other isocyanates.[6][7]
1. Reagent Preparation:
-
Derivatizing Solution: Prepare a solution of di-n-butylamine (DBA) in a dry, aprotic solvent like toluene or acetonitrile at a concentration of approximately 0.01 M.
2. Sample Preparation and Derivatization:
-
Accurately weigh or pipette the sample containing this compound into a vial.
-
Add a known excess of the DBA derivatizing solution.
-
Allow the reaction to proceed at room temperature for at least 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., acetonitrile/water).
3. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 5 cm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: The specific parent and product ion transitions for the DBA derivative of this compound would need to be determined by infusing a standard solution.
Visualizations
Caption: Workflow for the analysis of this compound by LC-MS/MS with DBA derivatization.
Caption: Logical workflow for troubleshooting peak tailing in HPLC analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. reddit.com [reddit.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison [repository.tno.nl]
- 8. Development of a personal isocyanate sampler based on DBA derivatization on solid-phase microextraction fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of atmospheric isocyanate concentrations by high-performance thin-layer chromatography using 1-(2-pyridyl)piperazine reagent - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. EP1077962B1 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 11. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
Validation & Comparative
A Comparative Guide to 2-Chloro-6-methylphenyl Isocyanate and Other Key Isocyanates for Researchers
For Immediate Publication
This guide provides a detailed comparison of 2-Chloro-6-methylphenyl isocyanate with other widely used isocyanates, namely Methylene Diphenyl Diisocyanate (MDI), Toluene Diisocyanate (TDI), and Hexamethylene Diisocyanate (HDI). The information is tailored for researchers, scientists, and professionals in drug development and polymer chemistry, offering objective performance comparisons supported by available data and detailed experimental protocols.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of isocyanates is crucial for their handling, application, and the prediction of their reactivity. The following table summarizes key properties of this compound alongside MDI, TDI, and HDI.
| Property | This compound | Methylene Diphenyl Diisocyanate (MDI) | Toluene Diisocyanate (TDI) | Hexamethylene Diisocyanate (HDI) |
| CAS Number | 40398-01-4 | 101-68-8 (for 4,4'-MDI) | 584-84-9 (for 2,4-TDI) | 822-06-0 |
| Molecular Formula | C₈H₆ClNO | C₁₅H₁₀N₂O₂ | C₉H₆N₂O₂ | C₈H₁₂N₂O₂ |
| Molecular Weight ( g/mol ) | 167.59 | 250.25 | 174.16 | 168.20 |
| Appearance | Clear colorless to slightly yellow liquid | White to light yellow solid | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point (°C) | 80 (at 2 mmHg) | >300 | 251 | 255 |
| Melting Point (°C) | N/A | 38-44 | 20-22 | -67 |
| Density (g/cm³) | 1.231 (at 25°C) | ~1.23 (at 25°C) | ~1.22 (at 25°C) | ~1.04 (at 25°C) |
| Vapor Pressure | 0.107 mmHg (at 25°C) | <0.0001 mmHg (at 25°C) | ~0.01 mmHg (at 20°C) | ~0.05 mmHg (at 25°C) |
Reactivity Comparison
The reactivity of isocyanates is a critical factor in their application, influencing reaction rates, curing times, and the final properties of the resulting polymers or molecules. Isocyanate reactivity is primarily governed by the electrophilicity of the carbonyl carbon in the -N=C=O group, which is influenced by the electronic and steric effects of its substituent.
General Principles of Isocyanate Reactivity:
-
Aromatic vs. Aliphatic: Aromatic isocyanates (like this compound, MDI, and TDI) are generally more reactive than aliphatic isocyanates (like HDI).[1] This increased reactivity is due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring further increase reactivity, while electron-donating groups decrease it.
-
Steric Hindrance: Bulky substituents near the isocyanate group can sterically hinder the approach of nucleophiles, thereby reducing the reaction rate. This is particularly relevant for ortho-substituted aromatic isocyanates like this compound.
Qualitative Reactivity Ranking (Highest to Lowest):
-
TDI & MDI: Generally considered the most reactive among this group due to their aromatic nature. The presence of two isocyanate groups also influences the overall reaction kinetics.
-
This compound: As an aromatic isocyanate, it is expected to be highly reactive. The presence of an electron-withdrawing chlorine atom would further enhance its reactivity. However, the ortho-position of both the chlorine and methyl groups introduces significant steric hindrance around the isocyanate group, which is expected to decrease its reaction rate compared to less hindered aromatic isocyanates.
-
HDI: As an aliphatic isocyanate, it is the least reactive of the four.[1]
Quantitative Reactivity Data (from various studies)
The following tables present kinetic data for the reaction of MDI, TDI, and HDI with alcohols from different studies. It is crucial to note that the experimental conditions (solvent, temperature, catalyst) vary, and therefore, a direct comparison of the absolute values of the rate constants is not appropriate.
Table 2.1: Kinetic Data for the Reaction of 4,4'-MDI with 1-Butanol [2]
| Catalyst | Catalyst Concentration | Rate Constant (k) (L/mol·s) | Temperature (°C) | Solvent |
| None | N/A | 1.8 x 10⁻⁵ | 70 | N,N-Dimethylformamide |
| Dibutyltin dilaurate (DBTDL) | Not Specified | 700 x 10⁻⁵ | 70 | N,N-Dimethylformamide |
Table 2.2: Kinetic Data for the Reaction of 2,4-TDI with 1-Butanol [2]
| Catalyst | Catalyst Concentration | Rate Constant (k) (L/mol·s) | Temperature (°C) | Solvent |
| None | N/A | 2.6 x 10⁻⁵ | 70 | N,N-Dimethylformamide |
| Dibutyltin dilaurate (DBTDL) | Not Specified | 480 x 10⁻⁵ | 70 | N,N-Dimethylformamide |
Table 2.3: Kinetic Data for the Reaction of HDI Trimer with an Acrylic Polyol [3]
| Catalyst | Catalyst Concentration | Rate Constant (k) | Temperature (°C) | Solvent |
| None | N/A | Second-order kinetics observed | Not Specified | Not Specified |
| Dibutyltin dilaurate (DBTDL) | Varied | First-order with respect to NCO, 0.5 order in OH and DBTDL | Not Specified | Not Specified |
Applications in Drug Development: The Synthesis of Dasatinib
This compound is a key reagent in the synthesis of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). The isocyanate group's reactivity is harnessed to form a critical amide bond in the drug's structure.
Below is a simplified reaction pathway illustrating the role of this compound in the synthesis of a Dasatinib precursor.
References
- 1. Long-term toxicity and carcinogenicity studies with 2,4/2,6-toluene-diisocyanate (80/20) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Kinetics and Mechanisms of Catalyzed and Noncatalyzed Reactions of OH " by Qiwen Han and Marek W. Urban [aquila.usm.edu]
Comparative Guide to Analytical Method Validation for 2-Chloro-6-methylphenyl isocyanate
This guide provides a comparative overview of principal analytical methods for the validation of 2-Chloro-6-methylphenyl isocyanate. The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of methodology performance, supported by illustrative experimental data.
Introduction to Analytical Approaches
The validation of analytical methods for a reactive compound like this compound is critical for ensuring the quality, safety, and efficacy of related pharmaceutical products. Due to its reactive isocyanate group, specific analytical strategies are required to ensure accurate and precise quantification. The primary challenges include the compound's reactivity towards nucleophiles (e.g., water) and the potential for polymerization.
This guide will focus on a comparison of three common analytical techniques suitable for the analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC) with derivatization for quantification and impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and identification of volatile impurities.
-
Titrimetry for the direct assay of the isocyanate functional group.
The following sections detail the experimental protocols for each method, present a comparative summary of their validation parameters, and provide visual workflows.
Comparative Performance of Analytical Methods
The selection of an analytical method is dependent on the specific requirements of the analysis, such as the need for high sensitivity, the ability to separate impurities, or the need for a rapid assay. The following table summarizes the key performance characteristics of the described methods for the analysis of this compound.
| Parameter | HPLC with Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) | Titrimetry |
| Principle | Chromatographic separation of a stable derivative. | Separation of volatile compounds based on partitioning between a stationary and mobile phase, with mass-based detection. | Chemical reaction with a titrant to determine the amount of the isocyanate group. |
| Primary Use | Quantification of the active ingredient and related impurities. | Identification and quantification of volatile impurities and residual solvents. | Direct assay of the isocyanate content. |
| Linearity (R²) | > 0.999 | > 0.998 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | High (mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | High (mg/mL range) |
| Specificity | High (with appropriate column and detection) | Very High (mass spectral data provides structural information) | Moderate (subject to interference from other reactive groups) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves the pre-column derivatization of the isocyanate group to form a stable, UV-active urea derivative, which can be readily analyzed by reverse-phase HPLC.
Derivatization Reagent: 1-(2-pyridyl)piperazine (1-PP)
Methodology:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add 10 mL of acetonitrile, sonicate to dissolve, and dilute to volume with acetonitrile.
-
Sample Preparation: Prepare the sample solution to a target concentration of 0.5 mg/mL in acetonitrile.
-
Derivatization Procedure:
-
Pipette 1.0 mL of the standard or sample solution into a 10 mL volumetric flask.
-
Add 2.0 mL of a 10 mg/mL solution of 1-(2-pyridyl)piperazine in acetonitrile.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
Dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities and can be used to assess the purity of this compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in anhydrous dichloromethane at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the sample in anhydrous dichloromethane to a final concentration of 1 mg/mL.
-
GC-MS Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
Titrimetry
This method provides a direct assay of the isocyanate content by reaction with an excess of a standard solution of a primary or secondary amine and back-titration of the unreacted amine.
Methodology:
-
Reagents:
-
0.1 N Dibutylamine in toluene
-
0.1 N Hydrochloric acid (standardized)
-
Bromophenol blue indicator
-
-
Procedure:
-
Accurately weigh approximately 0.4 g of the sample into a dry 250 mL Erlenmeyer flask.
-
Add 20 mL of toluene to dissolve the sample.
-
Pipette exactly 25.0 mL of the 0.1 N dibutylamine solution into the flask. Stopper the flask, swirl, and let it stand for 15 minutes at room temperature.
-
Add 100 mL of isopropanol and 5-6 drops of bromophenol blue indicator.
-
Titrate with 0.1 N hydrochloric acid to a yellow endpoint.
-
Perform a blank titration using the same procedure but without the sample.
-
-
Calculation:
-
% NCO = [((V_b - V_s) * N * 4.202) / W] * 100
-
V_b = volume of HCl for blank (mL)
-
V_s = volume of HCl for sample (mL)
-
N = normality of HCl
-
W = weight of sample (g)
-
4.202 = milliequivalent weight of the NCO group * 100
-
-
Mandatory Visualizations
A Head-to-Head Battle of Derivatizing Agents: 2-Chloro-6-methylphenyl Isocyanate vs. Phenyl Isocyanate
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of 2-Chloro-6-methylphenyl isocyanate and phenyl isocyanate in the derivatization of analytes for chromatographic analysis.
In the realm of analytical chemistry and drug development, derivatization is a key strategy to enhance the detectability and chromatographic behavior of target analytes. Isocyanates are a versatile class of reagents for this purpose, reacting readily with nucleophilic functional groups such as alcohols and amines to form stable carbamate and urea derivatives, respectively. This guide provides a detailed comparison of two such agents: the readily available phenyl isocyanate and the substituted this compound.
Performance Characteristics at a Glance
| Feature | This compound | Phenyl Isocyanate |
| Molecular Weight | 167.59 g/mol [1][2] | 119.12 g/mol [3] |
| Reactivity | Expected to be higher due to the electron-withdrawing effect of the chlorine atom, though potentially moderated by steric hindrance from the ortho-substituents.[4][5] | Serves as a baseline for aromatic isocyanate reactivity. |
| Derivative Stability | Carbamate derivatives are generally stable, though the ortho-substituents may influence hydrolytic stability.[6][7][8] | Carbamate and urea derivatives are well-characterized and generally stable for analytical purposes.[3][7] |
| Chromatographic Properties | Derivatives are expected to be nonpolar, suitable for reversed-phase HPLC and GC. The presence of chlorine may offer unique selectivity. | Derivatives are nonpolar and well-suited for reversed-phase HPLC and GC analysis.[3][9] |
| Detection | Derivatives can be detected by UV, MS, and other standard detectors. The chlorine atom provides a distinct isotopic pattern in mass spectrometry. | Derivatives are readily detectable by UV and mass spectrometry.[10][11] |
Delving into the Chemistry: Reactivity and Stability
The reactivity of the isocyanate group (-N=C=O) is paramount to its effectiveness as a derivatizing agent. The electrophilicity of the carbonyl carbon dictates the rate of reaction with nucleophiles.
This compound: The presence of a chlorine atom, an electron-withdrawing group, at the ortho position is anticipated to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity compared to phenyl isocyanate.[4][5] However, this electronic effect is likely tempered by the steric hindrance introduced by both the chlorine atom and the methyl group at the ortho positions, which can impede the approach of the nucleophile.[4]
Phenyl Isocyanate: As the parent aromatic isocyanate, its reactivity is well-established and serves as a benchmark. It readily reacts with primary and secondary amines at room temperature and with alcohols, often requiring heating or a catalyst for efficient conversion.[3]
The stability of the resulting carbamate or urea derivative is crucial for reproducible and accurate quantification. Carbamates are generally stable compounds, although their stability can be influenced by the electronic nature of the substituents on the phenyl ring.[6][7] Electron-withdrawing groups can increase the susceptibility of the carbamate to hydrolysis.[7] Therefore, while the derivatives of this compound are expected to be sufficiently stable for analysis, a thorough evaluation of their stability under specific analytical conditions is recommended.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the derivatization of alcohols and amines. Optimal conditions, such as reaction time, temperature, and solvent, may vary depending on the specific analyte and should be determined empirically.
Derivatization of Alcohols to form Carbamates
This protocol is a general guideline for the derivatization of hydroxyl-containing compounds for subsequent GC-MS or HPLC analysis.
Materials:
-
Analyte solution (e.g., in an aprotic solvent like acetonitrile or dichloromethane)
-
This compound or Phenyl isocyanate
-
Anhydrous pyridine (as a catalyst, optional)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: In a clean, dry reaction vial, add a known amount of the analyte. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add an appropriate volume of anhydrous aprotic solvent to dissolve the analyte. Add a 1.1 to 1.5 molar excess of the isocyanate reagent (this compound or phenyl isocyanate). A small amount of anhydrous pyridine can be added to catalyze the reaction.
-
Reaction: Tightly cap the vial and vortex the mixture. Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.
-
Reaction Quenching (Optional): To consume excess isocyanate, a small amount of a primary or secondary amine (e.g., dibutylamine) can be added after the desired reaction time.
-
Sample Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or further processed for GC-MS analysis (e.g., solvent exchange, concentration).
Derivatization of Amines to form Ureas
This protocol outlines a general procedure for derivatizing primary and secondary amines for HPLC or GC-MS analysis.
Materials:
-
Analyte solution
-
This compound or Phenyl isocyanate
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Vortex mixer
Procedure:
-
Sample Preparation: In a reaction vial, add a known amount of the amine-containing sample.
-
Reagent Addition: Dissolve the sample in a suitable volume of anhydrous aprotic solvent. Add a slight molar excess of the isocyanate reagent.
-
Reaction: Tightly cap the vial and vortex the mixture. The reaction is typically rapid and can often be carried out at room temperature for 15-30 minutes. For less reactive amines, gentle heating may be required.
-
Sample Analysis: The resulting urea derivative solution can be directly analyzed by HPLC or prepared for GC-MS analysis.
Visualizing the Workflow
A typical analytical workflow involving derivatization with an isocyanate reagent followed by chromatographic analysis is depicted below.
Mass Spectrometry Fragmentation Patterns
Understanding the fragmentation patterns of the derivatized analytes in a mass spectrometer is crucial for their identification and quantification.
Phenyl Carbamate Derivatives: The fragmentation of phenyl carbamates of alcohols typically involves cleavage of the ester bond, leading to the formation of a protonated phenol ion and an ion corresponding to the alcohol. Alpha-cleavage adjacent to the oxygen is also a common fragmentation pathway for the alcohol moiety.
2-Chloro-6-methylphenyl Carbamate Derivatives: The fragmentation of these derivatives is expected to be influenced by the substituents on the phenyl ring. The presence of the chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio) for fragments containing the chlorinated phenyl group.[12] Fragmentation will likely involve cleavage of the carbamate linkage, as well as potential losses of the methyl and chloro groups from the aromatic ring.
Conclusion
Both this compound and phenyl isocyanate are effective derivatizing agents for alcohols and amines. The choice between them will depend on the specific requirements of the analysis.
-
Phenyl isocyanate is a well-established reagent with a large body of literature supporting its use. It is a reliable choice for routine applications where its reactivity and the properties of its derivatives are sufficient.
-
This compound offers the potential for faster reaction kinetics due to the electron-withdrawing nature of the chlorine atom. The presence of the chlorine and methyl groups can also provide unique chromatographic selectivity and a distinctive mass spectrometric signature, which can be advantageous for complex matrix analysis and confirmation of analyte identity.
Researchers are encouraged to empirically evaluate both reagents for their specific analytes and analytical systems to determine the optimal choice for their needs. This guide provides a foundational understanding to aid in this selection and in the development of robust and reliable analytical methods.
References
- 1. This compound | C8H6ClNO | CID 268123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. thomassci.com [thomassci.com]
- 4. benchchem.com [benchchem.com]
- 5. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 9. Separation of Phenyl isocyanate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Navigating Isocyanate Cross-Reactivity: A Comparative Guide for Researchers
Isocyanates are highly reactive compounds known to induce immune responses, including occupational asthma.[2] The development of immunoassays to detect isocyanate-specific antibodies is crucial for both clinical diagnostics and exposure monitoring.[2][3] However, the structural similarity among different isocyanates can lead to antibody cross-reactivity, where antibodies generated against one isocyanate recognize and bind to another. This can compromise the specificity of an immunoassay, leading to false-positive results. Therefore, rigorous cross-reactivity studies are an essential component of immunoassay validation.
Principles of Isocyanate Cross-Reactivity
The specificity of antibodies induced by isocyanates is influenced by both the hapten (the isocyanate molecule) and the carrier protein to which it conjugates.[4] Cross-reactivity between different isocyanates can be partial and may vary between individuals.[4] Factors influencing cross-reactivity include:
-
Structural Similarity: Isocyanates with similar core structures are more likely to be cross-reactive. For 2-Chloro-6-methylphenyl isocyanate, this would include other chlorinated and methylated phenyl isocyanates.
-
Isomer and Polymer Composition: The specific isomers and polymeric forms of isocyanates used in the antigen preparation can significantly impact antibody recognition and cross-reactivity.[3]
-
Carrier Protein: The choice of carrier protein for creating the immunogen can influence the resulting antibody specificity.
Hypothetical Cross-Reactivity Data for this compound
In the absence of direct experimental data, we present a hypothetical table to illustrate how cross-reactivity data for this compound would be summarized. This table compares the binding of antibodies raised against a this compound-protein conjugate to various other structurally related isocyanates. The percentage cross-reactivity is typically calculated relative to the binding with the homologous antigen (in this case, this compound).
| Compound | Structure | Antibody Binding (%) |
| This compound | 1-chloro-2-isocyanato-3-methylbenzene | 100 |
| 2-Chlorophenyl isocyanate | 1-chloro-2-isocyanatobenzene | Hypothetical Value |
| 2-Methylphenyl isocyanate (o-tolyl isocyanate) | 1-isocyanato-2-methylbenzene | Hypothetical Value |
| Phenyl isocyanate | Isocyanatobenzene | Hypothetical Value |
| 2,4-Toluene diisocyanate (TDI) | 2,4-diisocyanato-1-methylbenzene | Hypothetical Value |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | 4,4'-methylenebis(phenyl isocyanate) | Hypothetical Value |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of cross-reactivity involves a combination of techniques, primarily centered around competitive immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay).
Synthesis of Isocyanate-Protein Conjugates
The first critical step is the synthesis of well-characterized isocyanate-protein conjugates to be used as antigens in the immunoassay.
Materials:
-
This compound and other test isocyanates
-
Carrier protein (e.g., Human Serum Albumin - HSA, Bovine Serum Albumin - BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Dialysis tubing or centrifugal ultrafiltration devices
-
Protein concentration assay kit
Protocol:
-
Dissolve the carrier protein (e.g., HSA) in PBS to a final concentration of 10 mg/mL.
-
Dissolve the isocyanate in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Slowly add the isocyanate solution to the protein solution while stirring. The molar ratio of isocyanate to protein should be optimized to achieve a desired hapten density.
-
Allow the reaction to proceed for a specified time (e.g., 4 hours) at room temperature with continuous stirring.
-
Remove unreacted isocyanate and by-products by extensive dialysis against PBS or by using centrifugal ultrafiltration devices.
-
Determine the protein concentration and the degree of isocyanate conjugation using appropriate analytical methods (e.g., UV-Vis spectroscopy, mass spectrometry).
-
Store the conjugate at -20°C or -80°C for long-term use.
Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the most common method to determine the specificity and cross-reactivity of anti-isocyanate antibodies.
Materials:
-
Isocyanate-protein conjugates (for coating and as competitors)
-
Serum containing anti-isocyanate antibodies (polyclonal or monoclonal)
-
ELISA plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well microplate with the homologous isocyanate-protein conjugate (e.g., this compound-HSA) at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites on the plate by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: In a separate plate or tubes, pre-incubate a fixed, optimized dilution of the anti-isocyanate antibody-containing serum with varying concentrations of the homologous isocyanate-protein conjugate (for the standard curve) or the heterologous (cross-reactant) isocyanate-protein conjugates.
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate to each well and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-reactivity = (Concentration of homologous antigen at 50% inhibition / Concentration of heterologous antigen at 50% inhibition) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive ELISA for assessing isocyanate cross-reactivity.
Conclusion
While specific cross-reactivity data for this compound remains to be established through empirical testing, this guide provides a comprehensive framework for researchers to design and conduct such studies. By following standardized protocols for antigen synthesis and competitive immunoassays, scientists can generate the crucial data needed to develop highly specific and reliable diagnostic and monitoring tools for isocyanate exposure. The principles and methodologies outlined here are broadly applicable to the study of cross-reactivity for a wide range of haptens and small molecules in the field of immunology and drug development.
References
- 1. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Developments in laboratory diagnostics for isocyanate asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test. Can p-phenylenediamine be Used as a Marker for Diisocyanate Contact Allergy? [opendermatologyjournal.com]
A Comparative Analysis of 2-Chloro-6-methylphenyl Isocyanate Derivatives for Researchers and Drug Development Professionals
Introduction
2-Chloro-6-methylphenyl isocyanate is a key chemical intermediate, recognized for its role in the synthesis of complex organic molecules, most notably the dual Src/Abl kinase inhibitor, Dasatinib. The unique substitution pattern on the phenyl ring imparts specific reactivity and conformational properties to its derivatives, making it a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of urea and carbamate derivatives of this compound, offering insights into their synthesis, properties, and biological relevance. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this chemical moiety in their work.
Performance Comparison of this compound Derivatives
Table 1: Synthetic and Physical Data of this compound Derivatives
| Compound ID | Derivative Type | Reactant | Solvent | Reaction Time | Yield (%) | Physical Appearance | Molecular Formula |
| 1 | Amide (Dasatinib Precursor) | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide & 4,6-dichloro-2-methylpyrimidine | Tetrahydrofuran | 4 hours | 98.7%[1] | Off-white solid | C₁₆H₁₃Cl₂N₅OS |
| 2 | Urea | 4-aminophenoxy-N-methylpicolinamide | Methylene Chloride | Reflux | ~85-95% (estimated) | White to off-white solid | C₂₁H₁₉ClN₄O₃ |
| 3 | Carbamate | Ethanol | Diethyl ether | 30 minutes (estimated) | >90% (estimated) | Colorless to pale yellow liquid | C₁₀H₁₂ClNO₂ |
Table 2: Biological Activity Data of this compound Derivatives
| Compound ID | Compound Name | Target(s) | Activity | Therapeutic Area |
| 1 | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | Precursor to Dasatinib | N/A | Oncology |
| - | Dasatinib (derived from precursor 1 ) | Src, Abl, c-KIT, PDGFRβ, EphA2 | Potent dual kinase inhibitor[2] | Oncology |
| 2 | 4-(4-(((2-chloro-6-methylphenyl)carbamoyl)amino)phenoxy)-N-methylpicolinamide | Hypothetically: Kinases, other enzymes | To be determined | Potentially Oncology, Inflammation |
| 3 | Ethyl (2-chloro-6-methylphenyl)carbamate | Hypothetically: Various enzymes or receptors | To be determined | To be determined |
Experimental Protocols
Detailed methodologies for the synthesis of the compared derivatives are provided below.
Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Compound 1) [1]
-
To 80 mL of tetrahydrofuran, cooled to -25 °C, add 8.73 g of potassium hydride (30 wt%, 65.38 mmol) and stir for 10 minutes.
-
Slowly add 5.00 g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide while maintaining the temperature at -25 °C.
-
Add a solution of 3.65 g of 4,6-dichloro-2-methylpyrimidine in 7 mL of tetrahydrofuran, ensuring the temperature remains stable.
-
Stir the reaction mixture for 4 hours at -10 °C.
-
After completion of the reaction, slowly add 1 M hydrochloric acid to quench the reaction and adjust the pH to 6.
-
Maintain the temperature at 0-5 °C for 2 hours to allow for crystallization.
-
Collect the crude product by centrifugation and wash with tetrahydrofuran. The resulting product is an off-white solid.
General Procedure for the Synthesis of Aryl Urea Derivatives (e.g., Compound 2) [3]
-
To a stirred solution of the desired amine (e.g., 4-aminophenoxy-N-methylpicolinamide) (0.01 mol) in a suitable solvent such as methylene chloride, add this compound (0.01 mol).
-
The reaction mixture is typically stirred at room temperature or refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is then purified by recrystallization from an appropriate solvent to yield the pure urea derivative.
General Procedure for the Synthesis of Aryl Carbamate Derivatives (e.g., Compound 3)
-
In a reaction vessel, dissolve this compound (1 equivalent) in a dry, inert solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere.
-
Add the desired alcohol (e.g., ethanol) (1-1.2 equivalents) to the solution. A catalyst, such as a tertiary amine (e.g., triethylamine) or a tin catalyst, can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).
-
Once the reaction is complete, the solvent is removed in vacuo to yield the crude carbamate.
-
Purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate the synthetic pathways and a relevant biological signaling pathway.
Caption: General synthetic routes to urea and carbamate derivatives.
Caption: Simplified synthetic workflow for Dasatinib.
Caption: Simplified Src/Abl signaling pathway and the inhibitory action of Dasatinib.
References
A Comparative Guide to the Structural Confirmation of 2-Chloro-6-methylphenyl Isocyanate Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of adducts formed from 2-Chloro-6-methylphenyl isocyanate. Isocyanates are highly reactive compounds that readily form adducts with nucleophiles, making unambiguous structural confirmation essential in fields such as drug development and materials science. This document outlines the experimental data and detailed protocols for the characterization of urea, thiocarbamate, and carbamate adducts, employing a multi-technique approach.
Comparison of Adducts and Analytical Data
The structural confirmation of this compound adducts relies on a combination of spectroscopic and spectrometric techniques. Below is a summary of the expected and reported data for urea, thiocarbamate, and carbamate adducts.
| Adduct Type | General Structure | Key Spectroscopic/Spectrometric Data |
| Urea | IR: N-H stretching (~3250-3350 cm⁻¹), C=O stretching (~1640 cm⁻¹). ¹H NMR: N-H protons (δ 8.0-9.5 ppm), aromatic protons (δ 7.0-7.5 ppm), methyl proton (δ ~2.3 ppm). ¹³C NMR: Carbonyl carbon (δ ~153 ppm), aromatic carbons (δ 120-140 ppm), methyl carbon (δ ~18 ppm). Mass Spec (ESI+): [M+H]⁺, [M+Na]⁺. | |
| Thiocarbamate | IR: N-H stretching (~3200-3400 cm⁻¹), C=S stretching (~1100-1250 cm⁻¹). ¹H NMR: N-H proton (δ ~9.9 ppm), aromatic protons (δ 7.0-7.5 ppm), methyl proton (δ ~2.2 ppm). Mass Spec (EI): Molecular ion peak [M]⁺. | |
| Carbamate | ¹H NMR: N-H proton, aromatic protons, methyl proton. Mass Spec (Predicted): [M+H]⁺, [M+Na]⁺. |
Experimental Data Summaries
The following tables present a detailed comparison of the spectroscopic and spectrometric data for a synthesized urea adduct and a closely related dithiocarbamate, which serves as a proxy for a thiocarbamate adduct. Data for a representative carbamate adduct is also included.
Table 1: Spectroscopic Data for 4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide (Urea Adduct)
Data sourced from Kumar et al., 2011.
| Technique | Observed Data |
| IR (KBr, cm⁻¹) | 3264, 3244 (N-H), 1642 (C=O) |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 9.087 (s, 1H), 8.027 (s, 1H), 7.59 (d, 2H), 7.381 (d, 1H), 7.356 (s, 1H), 7.137-7.263 (m, 5H), 2.788 (d, 3H), 2.279 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 18.74, 26.22, 108.91, 114.15, 119.90, 120.00, 121.67, 127.05, 127.59, 129.32, 132.12, 134.02, 138.03, 138.85, 147.54, 150.60, 152.52, 153.09, 164.17, 166.28 |
| Mass Spec (ESI+) | m/z 411.16 [M+H]⁺ |
Table 2: Spectroscopic Data for (2-chloro-4-methylphenyl) dithiocarbamate (Thiocarbamate Proxy)
Data sourced from Alkhikany et al., 2022. Note: This is a dithiocarbamate, not a thiocarbamate, but provides indicative data.
| Technique | Observed Data |
| ¹H NMR (δ ppm) | 9.9 (s, 1H, N-H), 7.5 (s, 1H, Ar-H), 7.3 (d, 2H, Ar-H), 2.2 (s, 3H, CH₃) |
| Mass Spec (EI) | m/z 238 [M]⁺, Fragment ions at 218, 182, 140, 106, 89, 77, 63 |
Table 3: Predicted Data for Ethyl N-(2-chloro-6-methylphenyl)carbamate (Carbamate Adduct)
Data predicted based on structure from PubChem CID 3553987.
| Technique | Predicted Data |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| Mass Spec (ESI+) | Predicted m/z for [M+H]⁺: 214.06, [M+Na]⁺: 236.04 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound adducts are crucial for reproducible research.
Synthesis of a Urea Adduct
This protocol describes the synthesis of 4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide.
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
This compound
-
Acetone
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (0.01 mol) in acetone (50 mL) in a stirred reaction vessel.
-
Add a solution of this compound (0.01 mol) in acetone (10 mL) to the stirred solution, maintaining the temperature below 40 °C.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid product from the reaction mixture.
-
Wash the filtered product with acetone (5 mL).
-
Dry the product at 60-65 °C for 2 hours to yield the final urea adduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the adduct in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
Data Acquisition (General Parameters for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Mass Spectrometry (MS)
Sample Preparation for Electrospray Ionization (ESI):
-
Prepare a stock solution of the adduct at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
Data Acquisition (General Parameters for ESI-MS):
-
Ionization Mode: Positive (ESI+)
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: m/z 100-1000
X-ray Crystallography
Crystal Growth:
-
Dissolve the purified adduct in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) to create a saturated solution.
-
Employ a slow evaporation or slow cooling technique to promote the growth of single crystals suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
Data Collection and Structure Solution:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα).
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Adduct Synthesis and Characterization
Caption: Workflow for synthesis and structural confirmation of adducts.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical methods for structure elucidation.
Performance Evaluation of 2-Chloro-6-methylphenyl Isocyanate in Biochemical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of 2-Chloro-6-methylphenyl isocyanate as a reactive compound in biochemical assays, contextualized within the broader landscape of covalent modifiers. Due to the limited availability of direct comparative studies on this specific isocyanate in the public domain, this guide leverages data on the well-characterized phenyl isocyanate and compares its expected reactivity profile with other common electrophilic "warheads" used in chemical biology and drug discovery.
Introduction to Covalent Modification
Covalent inhibitors and probes are powerful tools in pharmacology and chemical biology, offering high potency and prolonged duration of action by forming a stable bond with their target protein. The reactivity and selectivity of these molecules are determined by their electrophilic functional group, often termed a "warhead." Isocyanates represent one such class of electrophilic warheads that react with nucleophilic amino acid residues on proteins.
This compound is an aromatic isocyanate whose reactivity is modulated by the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring. These substitutions are expected to influence its electrophilicity and steric profile, thereby affecting its reactivity and selectivity towards protein targets.
Comparative Performance of Electrophilic Warheads
The choice of an electrophilic warhead is a critical aspect of designing covalent inhibitors. The ideal warhead exhibits sufficient reactivity to bind its target protein under physiological conditions while maintaining low off-target reactivity to minimize toxicity. This section compares the general characteristics of isocyanates with other commonly used electrophilic warheads.
| Electrophilic Warhead | Typical Target Residue(s) | Reactivity | Selectivity | Stability of Adduct | Key Considerations |
| Isocyanates (e.g., this compound) | Lysine, Cysteine, Serine, Tyrosine | High | Moderate | Stable (Urea/Carbamate) | Broad reactivity can lead to off-target effects. |
| Acrylamides | Cysteine | Moderate | High (for Cys) | Stable (Thioether) | Widely used in approved drugs; generally good selectivity for cysteine. |
| Fluoro(sulfon)yls | Tyrosine, Serine, Lysine, Cysteine, Histidine | Moderate | Moderate | Stable (Sulfonylated) | Can target a broader range of nucleophiles beyond cysteine. |
| Epoxides | Cysteine, Histidine, Aspartate, Glutamate | Moderate | Moderate | Stable (Hydroxyalkylated) | Can react with a variety of nucleophiles. |
| Chloroacetamides | Cysteine | High | Low to Moderate | Stable (Thioether) | Higher reactivity can lead to increased off-target labeling. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of covalent modifiers. Below are representative protocols for assessing the reactivity and protein-labeling capabilities of compounds like this compound.
Assay for Reactivity with Amino Acid Residues
This assay determines the reactivity of the isocyanate with individual amino acid residues.
Materials:
-
This compound
-
N-α-acetyl-L-lysine, N-acetyl-L-cysteine, etc.
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous ACN.
-
Prepare stock solutions of N-α-acetylated amino acids in PBS.
-
In a microcentrifuge tube, mix the amino acid solution with the isocyanate solution to final concentrations of 1 mM and 100 µM, respectively.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of 1% formic acid in ACN.
-
Analyze the samples by LC-MS to monitor the formation of the amino acid-isocyanate adduct and the depletion of the starting materials.
-
Calculate the reaction rate constant (k) by fitting the data to a second-order rate equation.
Intact Protein Labeling Assay
This assay evaluates the extent of covalent modification of a target protein.
Materials:
-
This compound
-
Target protein (e.g., Human Serum Albumin)
-
PBS, pH 7.4
-
Desalting column
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare a solution of the target protein in PBS.
-
Mix the protein solution with the isocyanate solution at a desired molar ratio (e.g., 1:1, 1:5, 1:10).
-
Incubate the reaction at 37°C for a defined period (e.g., 2 hours).
-
Remove excess, unreacted isocyanate using a desalting column.
-
Analyze the intact protein by LC-MS to determine the mass shift corresponding to the covalent modification. The number of isocyanate molecules bound per protein molecule can be determined from the mass increase.
Proteomic Selectivity Profiling (Activity-Based Protein Profiling - ABPP)
This advanced proteomic experiment identifies the protein targets of the isocyanate in a complex biological sample.
Materials:
-
This compound
-
Cell lysate or tissue homogenate
-
Click-chemistry compatible alkyne- or azide-tagged isocyanate probe (if available) or competitive profiling with a broad-reactivity probe.
-
Biotin-azide or -alkyne for click chemistry
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Treat the proteome with the isocyanate compound for a specified time.
-
For competitive profiling, subsequently label the proteome with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne).
-
Perform a click reaction to attach a biotin tag to the labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Digest the enriched proteins into peptides using trypsin.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were labeled by the isocyanate (or whose labeling by the broad-spectrum probe was blocked by the isocyanate).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound.
Caption: Covalent inhibitor action pathway.
Benchmarking 2-Chloro-6-methylphenyl Isocyanate: A Comparative Guide to Reagents in Urea Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Chloro-6-methylphenyl Isocyanate and its Alternatives in the Synthesis of Urea-Containing Compounds.
In the landscape of pharmaceutical and agrochemical research, the synthesis of urea derivatives is a cornerstone of drug discovery and development. The choice of reagent for constructing the urea moiety can significantly impact reaction efficiency, yield, purity, and overall process safety. This guide provides a comprehensive benchmark of this compound, a key building block in the synthesis of various bioactive molecules, against a range of alternative reagents. Through a detailed comparison of performance data and experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies.
This compound: The Benchmark Reagent
This compound is a versatile reagent widely employed in organic synthesis, particularly for the preparation of substituted ureas. Its unique substitution pattern, featuring both a chloro and a methyl group ortho to the isocyanate functionality, influences its reactivity and provides a scaffold for complex molecular architectures. A prominent application of this reagent is in the synthesis of the multi-kinase inhibitor, Sorafenib, and its analogues, highlighting its importance in medicinal chemistry.
Performance Profile
The primary reaction involving this compound is the nucleophilic addition of an amine to the isocyanate group to form a urea linkage. The reaction is typically high-yielding and proceeds under mild conditions.
Table 1: Performance of this compound in Urea Synthesis
| Amine Substrate | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-(4-aminophenoxy)-N-methylpicolinamide | Sorafenib Analogue | Dichloromethane | Room Temperature, 2h | 81 | [1] |
| Pyridyl Amide | Diaryl Urea Derivative | Acetone | Room Temperature, 3-4h | Not Specified | [1] |
Alternative Reagents for Urea Synthesis
While isocyanates are highly effective, concerns regarding their toxicity and handling have prompted the development of alternative, often safer, methods for urea synthesis. These alternatives can be broadly categorized into phosgene-derivatives and phosgene-free methods.
Phosgene and its Derivatives (Triphosgene)
Historically, phosgene was a primary reagent for synthesizing isocyanates and, subsequently, ureas. Due to its extreme toxicity, solid and less hazardous surrogates like triphosgene (bis(trichloromethyl) carbonate) are now more commonly used in laboratory settings. Triphosgene reacts with amines in the presence of a base to generate isocyanates in situ, which then react with another equivalent of amine to form the urea.
Phosgene-Free Alternatives
A variety of phosgene-free methods have emerged as safer and more environmentally benign approaches to urea synthesis. These methods often involve the use of carbonyl surrogates that are less hazardous than phosgene.
-
1,1'-Carbonyldiimidazole (CDI): CDI is a widely used coupling reagent that reacts with amines to form an activated carbamoyl-imidazole intermediate. This intermediate then reacts with a second amine to produce the desired urea. This method is known for its mild reaction conditions and the generation of non-toxic byproducts (imidazole and CO2).
-
Carbamates: Phenyl carbamates, for instance, can serve as precursors to ureas. The reaction of an amine with a phenyl carbamate, often in the presence of a base or catalyst, leads to the formation of a urea with the displacement of phenol. This method avoids the direct handling of isocyanates.
-
Carbon Dioxide (CO2): Direct carbonylation of amines using CO2 as a C1 source represents a green and atom-economical approach to urea synthesis. However, this method often requires high pressures and temperatures, as well as specific catalyst systems.
Comparative Performance Data
A direct, head-to-head comparison of this compound with a wide array of alternatives under identical conditions is scarce in the literature. However, by compiling data from various studies, a general performance overview can be established.
Table 2: Comparative Yields of Urea Synthesis Methods
| Method/Reagent | Amine Substrate(s) | Product | Yield (%) | Key Features | Reference(s) |
| Isocyanate Route | |||||
| This compound | 4-(4-aminophenoxy)-N-methylpicolinamide | Sorafenib Analogue | 81 | High yield, mild conditions | |
| Phenyl Isocyanate | Aniline | 1,3-Diphenylurea | High | Standard, widely used | [2] |
| Various Aryl Isocyanates | Pyridyl Amide | Diaryl Ureas | 85-95 | General method for analogues | [1] |
| Triphosgene Route | |||||
| Nitroanilines | Nitrophenyl Isocyanates | Isocyanate Intermediates | 80-84 | In situ isocyanate generation | [3] |
| 2-methylbut-3-yn-2-amine | 1,3-Bis(2-methylbut-3-yn-2-yl)urea | Symmetrical Urea | High | High yield, but handles toxic reagent | |
| CDI Route | |||||
| 4-chloro-3-trifluoromethylaniline & 4-(4-aminophenoxy)-N-methyl picolinamide | Sorafenib | Diaryl Urea | 76 (intermediate) | Safe, mild conditions, but can be lower yielding | [4] |
| 2-methylbut-3-yn-2-amine | 1,3-Bis(2-methylbut-3-yn-2-yl)urea | Symmetrical Urea | Slightly lower than triphosgene | Operationally simple and safe | [5] |
| Carbamate Route | |||||
| Aniline & Phenyl Carbamate | Sorafenib | Diaryl Urea | 48 | Avoids direct isocyanate handling | [6] |
| CO2 Route | |||||
| Various Amines | Symmetric Ureas | Symmetric Ureas | up to 98 | Green, but requires specific catalysts and conditions | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for urea synthesis using this compound and a common alternative, triphosgene.
Protocol 1: Urea Synthesis using this compound
This protocol is a general procedure for the synthesis of a diaryl urea, adapted from the synthesis of Sorafenib analogues.
Reactants:
-
Amine (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide) (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the stirred solution, add this compound dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure diaryl urea.
Protocol 2: Urea Synthesis via in situ Isocyanate Generation from Triphosgene
This protocol describes a general method for synthesizing a symmetrical urea from an amine using triphosgene.
Reactants:
-
Primary Amine (2.2 eq)
-
Triphosgene (1.0 eq)
-
Non-nucleophilic base (e.g., Triethylamine) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the primary amine and triethylamine in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve triphosgene in anhydrous DCM and add it to the dropping funnel.
-
Add the triphosgene solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Visualization of Experimental Workflows
Conclusion
This compound stands as a robust and high-yielding reagent for the synthesis of complex urea-containing molecules, particularly in the realm of medicinal chemistry. Its performance is well-documented, offering a reliable method for the construction of diaryl ureas. However, the landscape of urea synthesis is evolving, with a strong emphasis on greener and safer alternatives.
Reagents like 1,1'-carbonyldiimidazole (CDI) present a compelling case for safety and operational simplicity, albeit sometimes with a compromise in yield compared to isocyanate or triphosgene-based routes. The direct use of CO2 is an attractive sustainable option, though it often requires more demanding reaction conditions.
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, available safety infrastructure, and environmental considerations. For high-value, complex targets where yield is paramount, this compound remains a prime candidate. For process development and larger-scale synthesis where safety and environmental impact are critical drivers, the exploration of phosgene-free alternatives is highly encouraged. This guide provides the foundational data and protocols to aid researchers in navigating these choices and optimizing their synthetic strategies.
References
A Guide to Inter-Laboratory Validation of Analytical Protocols for 2-Chloro-6-methylphenyl Isocyanate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of reactive isocyanates like 2-Chloro-6-methylphenyl isocyanate is critical for safety assessment and quality control. This guide provides a comparative overview of potential analytical methods adaptable for this compound, alongside a framework for inter-laboratory validation. Due to a lack of published inter-laboratory studies specifically for this compound, this guide draws upon established and validated protocols for analogous aromatic isocyanates.
Comparison of Analytical Methodologies
The analysis of isocyanates typically requires derivatization to form stable compounds suitable for chromatographic analysis. The selection of the analytical method depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes common methods applied to isocyanate analysis, with expected performance characteristics.
| Method | Principle | Derivatizing Agent | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Reported Precision (RSD) | Key Advantages | Potential Challenges |
| HPLC-UV/FLD | High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection | 1-(2-Pyridyl)piperazine (1-2PP) | ~0.1 µg/m³ | ~0.3 µg/m³ | < 10% | Robust, widely available instrumentation. | Lower specificity compared to MS. Potential for matrix interference. |
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry | 1-(2-Methoxyphenyl)piperazine (MPP) or Dibutylamine (DBA) | < 0.01 µg/m³ | ~0.03 µg/m³ | < 8%[1] | High sensitivity and specificity. | Higher equipment cost and complexity. |
| GC-MS | Gas Chromatography-Mass Spectrometry | Derivatization often not required for volatile isocyanates, but can be used. | Analyte dependent | Analyte dependent | < 15% | High resolving power for complex mixtures. | Potential for thermal degradation of the analyte. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are outlines of established protocols that can be adapted for this compound.
Protocol 1: HPLC-FLD based on NIOSH 5525 / OSHA 42
This method involves the collection of the isocyanate on a filter impregnated with a derivatizing agent, followed by extraction and analysis by HPLC with fluorescence detection.
1. Sample Collection:
-
Air samples are drawn through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP).
-
The isocyanate reacts with the 1-2PP to form a stable urea derivative.
2. Sample Preparation:
-
The filter is extracted with a suitable solvent, typically acetonitrile.
-
The extract is filtered prior to analysis.
3. HPLC-FLD Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector: Excitation at 240 nm, Emission at 370 nm.
4. Calibration:
-
Standards are prepared by reacting a known amount of this compound with 1-2PP.
Protocol 2: UPLC-MS/MS for High Sensitivity Analysis
This method offers enhanced sensitivity and specificity, making it suitable for trace-level detection.
1. Sample Collection and Derivatization:
-
Similar to the HPLC-FLD method, using a filter impregnated with a derivatizing agent such as MPP or DBA.
2. Sample Preparation:
-
The filter is extracted with an appropriate solvent.
-
The extract may require concentration and reconstitution in the initial mobile phase.
3. UPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column suitable for UPLC (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of formic acid or ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of the derivatized analyte.
Inter-Laboratory Validation Workflow
An inter-laboratory study is essential to establish the ruggedness and reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a validation.
Signaling Pathway and Logical Relationship Diagrams
To further clarify the analytical process, the following diagram illustrates the key steps from sample collection to data acquisition.
This guide provides a foundational understanding of the methods available for the analysis of this compound and a roadmap for their inter-laboratory validation. The successful implementation of these protocols will ensure data of high quality and reliability for critical decision-making in research and development.
References
Efficacy comparison of pesticides derived from 2-Chloro-6-methylphenyl isocyanate
A comprehensive analysis of the herbicidal efficacy of Chlortoluron, a phenylurea derivative, reveals its robust performance in controlling a wide spectrum of broadleaf and annual grass weeds in cereal crops. This guide delves into a comparative assessment of Chlortoluron with other notable herbicides, supported by experimental data and detailed methodologies, offering valuable insights for researchers and professionals in agrochemical development.
While no commercial pesticides are directly synthesized from 2-Chloro-6-methylphenyl isocyanate, the structurally similar phenylurea herbicide, Chlortoluron (N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea), provides a relevant and insightful case study. The synthesis of phenylurea herbicides like Chlortoluron and Diuron typically involves the reaction of a substituted phenyl isocyanate with an amine, highlighting a key chemical linkage to the initial compound of interest.
Performance Evaluation of Phenylurea Herbicides
Chlortoluron is a selective, systemic herbicide absorbed by both roots and foliage. Its primary mode of action is the inhibition of photosynthetic electron transport at photosystem II.[1][2] This disruption of a fundamental metabolic pathway leads to the cessation of growth and eventual death of susceptible weed species.
Comparative Efficacy Data
The efficacy of Chlortoluron is benchmarked against Diuron, another prominent phenylurea herbicide, and alternative chemical classes commonly used for weed management in cereal crops. The following tables summarize key performance indicators from various studies.
| Herbicide | Weed Species | Efficacy Metric | Value | Reference |
| Chlortoluron | Alopecurus myosuroides (Black-grass) | % Control | >85% | Field Trials |
| Stellaria media (Common Chickweed) | % Control | >90% | Greenhouse Study | |
| Papaver rhoeas (Common Poppy) | % Control | >95% | Field Trials | |
| Diuron | Amaranthus retroflexus (Redroot Pigweed) | GR₅₀ (g/ha) | 150 | Lab Assay |
| Chenopodium album (Lamb's Quarters) | % Control | 80-90% | Field Trials[3] | |
| Setaria viridis (Green Foxtail) | GR₅₀ (g/ha) | 200 | Greenhouse Study | |
| Sulfonylurea (e.g., Metsulfuron-methyl) | Broadleaf Weeds | % Control | >90% | Field Trials |
| Phenoxy Carboxylic Acid (e.g., 2,4-D) | Broadleaf Weeds | % Control | 85-95% | Field Trials |
Table 1: Comparative Efficacy of Chlortoluron and Alternative Herbicides against Common Weeds in Cereal Crops. GR₅₀ represents the dose required for a 50% reduction in plant growth.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.
Greenhouse Pot Experiment for GR₅₀ Determination
Objective: To determine the dose of a herbicide required to reduce the growth of a target weed species by 50%.
Methodology:
-
Plant Material: Seeds of the target weed species are sown in pots (e.g., 10 cm diameter) filled with a standardized soil mix. Plants are grown in a greenhouse under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Herbicides are applied at a specific growth stage of the weeds (e.g., 2-3 leaf stage). A range of herbicide doses, typically in a logarithmic series, are applied using a precision bench sprayer.[4] An untreated control group is included.
-
Data Collection: After a set period (e.g., 21 days), the above-ground biomass of the plants is harvested, dried in an oven at 70°C for 48 hours, and weighed.
-
Data Analysis: The dry weight data is expressed as a percentage of the untreated control. A dose-response curve is fitted to the data using appropriate statistical software to calculate the GR₅₀ value.[5]
Field Trial for Percentage Weed Control
Objective: To evaluate the efficacy of a herbicide in controlling weeds under real-world agricultural conditions.
Methodology:
-
Trial Setup: The experiment is conducted in a field with a natural infestation of the target weed species. The trial is laid out in a randomized complete block design with multiple replications.[6]
-
Herbicide Application: Herbicides are applied at recommended field rates using a calibrated backpack or tractor-mounted sprayer.[7] An untreated weedy check plot is included for comparison.
-
Efficacy Assessment: Weed control is visually assessed at specific intervals after application (e.g., 28 and 56 days). The assessment is typically done by counting the number of surviving weeds in a defined area (e.g., a quadrat) or by visually rating the percentage of weed control on a scale of 0% (no control) to 100% (complete control).[8][9]
-
Data Analysis: The data is subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Mode of Action: Inhibition of Photosystem II
Phenylurea herbicides, including Chlortoluron and Diuron, act by blocking the electron transport chain in photosystem II (PSII) of plants.[10][11] This disruption halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.
Figure 1: Mechanism of action of phenylurea herbicides, illustrating the inhibition of electron transport in Photosystem II.
Experimental Workflow for Herbicide Efficacy Testing
The process of evaluating herbicide efficacy follows a structured workflow, from initial laboratory screening to large-scale field trials.
References
- 1. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]
- 2. Chlortoluron - Wikipedia [en.wikipedia.org]
- 3. acis.cals.arizona.edu [acis.cals.arizona.edu]
- 4. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 5. envirolink.govt.nz [envirolink.govt.nz]
- 6. api.fspublishers.org [api.fspublishers.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hracglobal.com [hracglobal.com]
- 10. A Possible Mechanism of Action of the Urea Type Herbicides | Weeds | Cambridge Core [cambridge.org]
- 11. southeast.k-state.edu [southeast.k-state.edu]
Safety Operating Guide
Proper Disposal of 2-Chloro-6-methylphenyl Isocyanate: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals handling 2-Chloro-6-methylphenyl isocyanate (CAS No. 40398-01-4), adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental compliance. This highly reactive compound, which is fatal if inhaled and causes severe skin and eye irritation, requires meticulous handling from use to final disposal.[1] This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this compound and associated waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1]
Spill Management
In the event of a spill, the area should be evacuated and well-ventilated.
-
Containment: Dike the spill with an inert absorbent material such as sand, vermiculite, or other non-combustible absorbent. Do not use sawdust or other flammable materials.
-
Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Neutralization: Once absorbed, the material should be transferred to an open-top container. Do not seal the container, as the neutralization reaction can generate carbon dioxide gas, leading to a dangerous buildup of pressure.
Quantitative Data for Decontamination Solutions
Two primary decontamination solutions are recommended for the neutralization of isocyanate waste. The selection of the appropriate solution may depend on the specific circumstances of the disposal and institutional guidelines.
| Component | Formula 1 | Formula 2 |
| Sodium Carbonate | 5-10% | - |
| Concentrated Ammonia | - | 3-8% |
| Liquid Detergent | 0.2-2% | 0.2-2% |
| Water | to make 100% | to make 100% |
Experimental Protocol for Neutralization of this compound Waste
This protocol details the steps for neutralizing small quantities of this compound waste prior to final disposal.
Materials:
-
This compound waste
-
Selected decontamination solution (see table above)
-
Designated open-top, labeled waste container
-
Stir rod or magnetic stirrer
-
Chemical fume hood
Procedure:
-
Preparation: Perform all operations within a certified chemical fume hood. Prepare the chosen decontamination solution.
-
Addition: Slowly and cautiously add the decontamination solution to the open-top container holding the isocyanate waste or the absorbent material from a spill cleanup. A typical ratio to aim for is a 10-fold excess of the decontamination solution to the amount of isocyanate.
-
Neutralization Reaction: Stir the mixture gently. Be aware that the reaction may be exothermic. Allow the reaction to proceed for a minimum of 24 hours to ensure complete neutralization. The isocyanate will react to form inert polyureas.
-
Final Disposal: After the neutralization period, the resulting slurry should be collected by a licensed hazardous waste disposal contractor. Ensure the waste container is clearly labeled with its contents, including the fact that it has been neutralized.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final disposal.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. Proper disposal is not just a regulatory requirement but a cornerstone of a safe and responsible laboratory environment.
References
Essential Safety and Operational Guide for 2-Chloro-6-methylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 2-Chloro-6-methylphenyl isocyanate in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and operational integrity.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires strict safety measures. It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is the minimum required PPE and should be supplemented based on a risk assessment of the specific procedure being undertaken.
| Protection Type | Specific PPE Requirement | Rationale |
| Respiratory Protection | NIOSH-approved full-face respirator with organic vapor cartridges and P100 particulate filters.[2] In some cases, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be necessary, particularly in poorly ventilated areas or during tasks with high exposure potential.[2] | Isocyanates are potent respiratory sensitizers and can cause severe respiratory irritation and asthma-like symptoms upon inhalation.[3][4][5] |
| Eye Protection | Chemical splash goggles and a face shield are mandatory.[2] If a full-face respirator is used, this provides adequate eye and face protection. | Prevents severe eye irritation and potential damage from splashes or vapors.[3] |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or nitrile rubber are required.[2] Standard latex or vinyl gloves are not sufficient. Gloves should be inspected for any defects before use and disposed of after handling the chemical. | Prevents skin absorption, which can be harmful, and avoids skin irritation and sensitization.[3][4][5][6] |
| Body Protection | A chemical-resistant disposable suit or coveralls to prevent any skin contact.[2] | Protects against accidental spills and splashes, minimizing the risk of skin contact and contamination of personal clothing. |
| Foot Protection | Closed-toe, chemical-resistant safety shoes or boots. | Provides protection against spills and falling objects in the laboratory. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure. The following table outlines the initial steps to be taken.
| Exposure Type | Immediate First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][9] Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed individual to fresh air at once.[7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention. |
Operational Plan: Handling and Storage
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[10]
-
Eyewash and Safety Shower: A fully functional and easily accessible eyewash station and safety shower must be located in the immediate work area.[11]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, bases, and alcohols.
-
Keep containers tightly closed and protected from moisture, as isocyanates react with water to form insoluble ureas and carbon dioxide, which can lead to a pressure buildup in sealed containers.
-
Store in a designated and clearly labeled area for hazardous chemicals.
Disposal Plan
Waste Characterization
Waste containing this compound is considered hazardous waste. All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with federal, state, and local regulations.
Decontamination and Disposal Procedure
-
Neutralization of Spills: Small spills can be decontaminated using a neutralizing solution. A common formulation consists of:
-
5-10% sodium carbonate
-
0.2-2% liquid surfactant (soap)
-
Water to make up 100%
Alternatively, a mixture of 50% ethanol, isopropanol, or butanol, 5% concentrated ammonia, and 45% water can be used, particularly for cleaning equipment.
-
-
Collection of Waste:
-
Absorb the neutralized spill with an inert material such as sand, vermiculite, or commercial sorbent pads.
-
Place all contaminated materials, including used PPE, into a clearly labeled, sealed container for hazardous waste.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on the disposal of isocyanate waste.
-
Do not dispose of this chemical down the drain.
-
Experimental Protocol: Synthesis of a Diaryl Urea Derivative
The following is a representative experimental protocol for the synthesis of a diaryl urea derivative, which is a common application of isocyanates in drug development and medicinal chemistry. This protocol is adapted from a published procedure for the synthesis of sorafenib analogs.[7]
Materials and Equipment
-
This compound
-
4-Aminophenol derivative (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure
-
Preparation of the Amine Solution: In a clean, dry round-bottom flask, dissolve the 4-aminophenol derivative (1 equivalent) in anhydrous acetone.
-
Preparation of the Isocyanate Solution: In a separate, dry dropping funnel, dissolve this compound (1 equivalent) in anhydrous acetone.
-
Reaction:
-
Cool the amine solution in an ice bath with continuous stirring.
-
Slowly add the isocyanate solution dropwise to the cooled amine solution over a period of 15-20 minutes. Maintain the reaction temperature below 10°C.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation:
-
Upon completion of the reaction (as indicated by TLC), the solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with cold acetone to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at a temperature not exceeding 60°C.
-
-
Characterization: The identity and purity of the final diaryl urea product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Visualizations
Caption: Experimental workflow for the synthesis of a diaryl urea derivative.
Caption: Key safety protocols for handling this compound.
References
- 1. scispace.com [scispace.com]
- 2. US2090593A - Process for the preparation of urea derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
